1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICLRBZPFXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405858 | |
| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-61-1 | |
| Record name | 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33265-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the synthesis of various compounds with potential therapeutic applications. The following sections detail the reaction, experimental procedure, and physicochemical properties of the target compound.
Reaction Scheme
The synthesis of this compound is achieved through the N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF).
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 138 °C | [2] |
| CAS Number | 33265-61-1 | [1] |
Experimental Protocol
This protocol is based on the literature for the synthesis of this compound.[2]
Materials:
-
Pyrrole-2-carbaldehyde
-
2-Nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Petroleum ether
-
Ethyl acetate
-
Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon inlet
-
Addition funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A solution of pyrrole-2-carbaldehyde in anhydrous N,N-dimethylformamide is prepared in a round-bottom flask under an argon atmosphere.
-
Deprotonation: Sodium hydride is carefully added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of pyrrole-2-carbaldehyde.
-
N-Alkylation: A solution of 2-nitrobenzyl bromide in anhydrous N,N-dimethylformamide is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization. A 95% crude yield has been reported.[2] Single crystals for analysis can be grown from a petroleum ether-ethyl acetate (2:1) solution.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of the target compound.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Yield | Notes |
| Pyrrole-2-carbaldehyde | 95.10 | - | Starting material |
| 2-Nitrobenzyl bromide | 216.04 | - | Alkylating agent |
| This compound | 216.19 | 95% (crude) | [2] |
Note: For a specific laboratory preparation, the molar equivalents of the reactants and the volume of the solvent should be calculated based on the desired scale of the synthesis. It is recommended to use a slight excess of the alkylating agent and the base to ensure complete conversion of the starting material.
References
In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the heterocyclic compound 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably Lixivaptan, a vasopressin V2 receptor antagonist. This document collates available data on its chemical and physical properties, including spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis are provided, along with a proposed synthetic pathway for its conversion to a key precursor of Lixivaptan.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 138 °C. Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | [1] |
| CAS Number | 33265-61-1 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1][2] |
| Melting Point | 138 °C | |
| Appearance | Solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.
Table 2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.48 | s | - | Aldehyde-H |
| 8.11 | d | 7.8 | Aromatic-H |
| 7.69 | t | 7.5 | Aromatic-H |
| 7.60 | t | 7.7 | Aromatic-H |
| 7.40 | d | 7.8 | Aromatic-H |
| 7.12 | d | 2.3 | Pyrrole-H |
| 7.00 | s | - | Pyrrole-H |
| 6.47 | m | - | Pyrrole-H |
Table 2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 178.8 | Aldehyde C=O |
| 145.9 | Aromatic C-NO₂ |
| 133.7 | Aromatic CH |
| 133.6 | Aromatic CH |
| 132.7 | Pyrrole C |
| 131.2 | Aromatic C |
| 129.8 | Aromatic CH |
| 129.6 | Aromatic CH |
| 125.3 | Aromatic CH |
| 124.9 | Pyrrole CH |
| 111.7 | Pyrrole CH |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group P-1.
Table 3.1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₂H₁₀N₂O₃ |
| Formula weight | 230.22 |
| Temperature | 113(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 7.2643(8) Å, α = 104.10(2)° |
| b = 8.3072(10) Å, β = 96.463(11)° | |
| c = 9.2570(12) Å, γ = 96.92(2)° | |
| Volume | 531.98(11) ų |
| Z | 2 |
| Density (calculated) | 1.437 Mg/m³ |
| Absorption coefficient | 0.106 mm⁻¹ |
| F(000) | 240 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and describes the synthesis of the title compound from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide.
Materials:
-
Pyrrole-2-carboxaldehyde
-
2-Nitrobenzyl bromide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Argon gas
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a reaction vessel under an argon atmosphere, a solution of sodium hydride in N,N-dimethylformamide is prepared.
-
Pyrrole-2-carboxaldehyde is added to this solution.
-
2-Nitrobenzyl bromide is then added to the reaction mixture.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the crude product is isolated.
-
The crude product is purified by recrystallization from a petroleum ether-ethyl acetate (2:1) solution to yield colorless crystals of this compound.
Role in Synthesis of Lixivaptan Precursor
This compound serves as a crucial intermediate in the synthesis of Lixivaptan. The following workflow outlines a plausible synthetic route to a key tricyclic benzodiazepine precursor.
Caption: Plausible synthetic pathway from this compound to a key Lixivaptan precursor.
Conclusion
This technical guide has summarized the key characterization data for this compound, a vital building block in medicinal chemistry. The provided information on its physicochemical properties, spectroscopic data, and synthesis protocol offers a valuable resource for researchers in drug discovery and development. The outlined synthetic pathway to a Lixivaptan precursor highlights its significance as a strategic intermediate. Further investigation to obtain experimental IR and mass spectrometry data would complete the characterization profile of this compound.
References
In-Depth Technical Guide to the Spectral Analysis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by presenting key spectral data, detailed experimental protocols, and a visual representation of its synthesis workflow.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The data presented below was obtained in a chloroform-d (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.48 | d | 0.7 | 1H | Aldehyde-H |
| 8.11 | dd | 8.2, 1.4 | 1H | Phenyl-H |
| 7.69 | td | 7.7, 1.5 | 1H | Phenyl-H |
| 7.60 | td | 8.0, 1.3 | 1H | Phenyl-H |
| 7.41 | dd | 7.8, 1.2 | 1H | Phenyl-H |
| 7.12 | dd | 4.0, 1.6 | 1H | Pyrrole-H |
| 7.01 | s | 1H | Pyrrole-H | |
| 6.47 | dd | 3.9, 2.7 | 1H | Pyrrole-H |
Table 1: ¹H NMR spectral data for this compound.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data was acquired in a chloroform-d (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Assignment |
| 178.8 | C=O (Aldehyde) |
| 133.7 | Aromatic C |
| 133.6 | Aromatic C |
| 132.6 | Aromatic C |
| 131.2 | Aromatic C |
| 129.8 | Aromatic C |
| 129.5 | Aromatic C |
| 125.3 | Aromatic C |
| 124.8 | Aromatic C |
| 111.7 | Aromatic C |
Table 2: ¹³C NMR spectral data for this compound.[1]
Infrared (IR) and Mass Spectrometry (MS) Data
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A representative procedure for the N-arylation of pyrrole-2-carboxaldehyde is as follows:
-
To a stirred solution of pyrrole-2-carboxaldehyde (1 mmol) in dimethyl sulfoxide (DMSO) (1 mL), add sodium hydroxide (NaOH) (1.5 mmol).
-
Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated brine solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy : Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets.
-
Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) can be performed using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) mass analyzer.
Synthesis Workflow
The synthesis of this compound involves a nucleophilic aromatic substitution reaction. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Biological Significance
While specific biological activities of this compound are not extensively documented, the pyrrole-2-carboxaldehyde scaffold is a constituent of many natural products and exhibits a wide range of physiological activities. Pyrrole derivatives are known to possess antibacterial, antifungal, and anticancer properties. This class of compounds is of significant interest to drug development professionals for the design of novel therapeutic agents. The title compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological applications.
References
Spectroscopic Analysis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Introduction
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂O₃.[1][2] This molecule incorporates a pyrrole-2-carbaldehyde moiety attached to a 2-nitrophenyl group via a nitrogen atom. Compounds of this class are significant as intermediates in the synthesis of more complex molecules, including pharmacologically active agents.[3] A thorough structural elucidation using spectroscopic methods is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, intended for researchers, chemists, and professionals in the field of drug development.
Chemical Structure
The structural confirmation of this compound relies on the precise assignment of proton and carbon signals in its NMR spectra. The numbering convention used for the assignments in this guide is illustrated below:
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The spectrum was recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.48 | Singlet (s) | - | 1H | H-6 (Aldehyde) |
| 8.11 | Doublet (d) | 7.8 | 1H | H-3' |
| 7.69 | Triplet (t) | 7.5 | 1H | H-5' |
| 7.60 | Triplet (t) | 7.7 | 1H | H-4' |
| 7.40 | Doublet (d) | 7.8 | 1H | H-6' |
| 7.12 | Doublet (d) | 2.3 | 1H | H-5 |
| 7.00 | Singlet (s) | - | 1H | H-3 |
| 6.48 (avg.) | Multiplet (m) | - | 1H | H-4 |
Data sourced from Royal Society of Chemistry Supporting Information.[4]
Spectral Interpretation:
-
Aldehyde Proton (H-6): The most deshielded proton appears at 9.48 ppm as a sharp singlet, characteristic of an aldehyde proton.
-
Nitrophenyl Protons (H-3', H-4', H-5', H-6'): The four protons on the nitrophenyl ring appear in the aromatic region between 7.40 and 8.11 ppm. The strong electron-withdrawing effect of the adjacent nitro group significantly deshields H-3', causing it to resonate at 8.11 ppm. The signals at 7.69 and 7.60 ppm appear as triplets, consistent with H-5' and H-4', respectively, each being coupled to two neighboring protons. The doublet at 7.40 ppm is assigned to H-6'.
-
Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring are observed between 6.48 and 7.12 ppm. H-5 resonates as a doublet at 7.12 ppm. The signal for H-3 appears at 7.00 ppm, and the most shielded pyrrole proton, H-4, is found as a multiplet around 6.48 ppm.[4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, provides information on the carbon skeleton of the molecule.[4]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 178.8 | C-6 (Aldehyde C=O) |
| 145.9 | C-2' |
| 133.7 | C-1' |
| 133.6 | C-4' |
| 132.7 | C-2 |
| 131.2 | C-6' |
| 129.8 | C-5' |
| 129.6 | C-3 |
| 125.3 | C-5 |
| 124.9 | C-3' |
| 111.7 | C-4 |
Data sourced from Royal Society of Chemistry Supporting Information.[4]
Spectral Interpretation:
-
Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded, appearing at 178.8 ppm.
-
Aromatic Carbons: The carbon attached to the nitro group (C-2') is significantly deshielded and appears at 145.9 ppm. The remaining carbons of the phenyl and pyrrole rings resonate between 111.7 and 133.7 ppm. The assignments are based on substituent effects and typical chemical shift ranges for these heterocyclic and aromatic systems. The C-4 of the pyrrole ring is the most shielded carbon at 111.7 ppm.[4]
Experimental Protocols
The following provides a representative methodology for acquiring the NMR spectra of this compound.
Sample Preparation:
-
Approximately 5-10 mg of the purified solid compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[5]
-
A small amount of tetramethylsilane (TMS) may be added to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance).[4][6]
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is utilized to obtain a spectrum with singlets for each unique carbon atom.
-
The spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.[5]
Workflow for Spectroscopic Characterization
The logical process for the synthesis and structural confirmation of this compound is outlined in the following workflow diagram.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
References
physical and chemical properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a nitrophenyl group can significantly influence the molecule's electronic properties and biological activity.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 216.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | --INVALID-LINK-- |
| CAS Number | 33265-61-1 | --INVALID-LINK-- |
| Appearance | Light brown solid | [5] |
| XLogP3 | 1.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Synthesis
A representative and effective method for the synthesis of this compound is through the N-arylation of pyrrole-2-carbaldehyde.[5]
Experimental Protocol: N-Arylation of Pyrrole-2-carbaldehyde
Materials:
-
Pyrrole-2-carbaldehyde
-
1-Fluoro-2-nitrobenzene
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
Procedure:
-
To a stirred solution of pyrrole-2-carbaldehyde (1 mmol) in DMSO (1 mL), add NaOH (1.5 mmol).
-
Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated brine solution.
-
Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[5]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the title compound.[5]
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.48 | d | 0.7 | CHO |
| 8.11 | dd | 8.2, 1.4 | Ar-H |
| 7.69 | td | 7.7, 1.5 | Ar-H |
| 7.60 | td | 8.0, 1.3 | Ar-H |
| 7.41 | dd | 7.8, 1.2 | Ar-H |
| 7.12 | dd | 4.0, 1.6 | Pyrrole-H |
| 7.01 | s | - | Pyrrole-H |
| 6.47 | dd | 3.9, 2.7 | Pyrrole-H |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |
| 178.8 |
| 133.7 |
| 133.6 |
| 132.6 |
| 131.2 |
| 129.8 |
| 129.5 |
| 125.3 |
| 124.8 |
| 111.7 |
Other Spectroscopic Data
While specific experimental data for FTIR and HRMS of the title compound are not detailed in the available literature, the following are expected characteristics based on its structure:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde carbonyl (C=O) stretch around 1660-1700 cm⁻¹, C-N stretching vibrations, N-O stretching vibrations for the nitro group, and C-H stretching and bending vibrations for the aromatic and pyrrole rings.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula C₁₁H₈N₂O₃ by providing a highly accurate mass measurement of the molecular ion.
Potential Biological Activity
Derivatives of pyrrole-2-carbaldehyde have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1][3][6] The introduction of a nitro group, as seen in the title compound, can modulate these activities. For instance, certain nitro-substituted benzaldehyde derivatives of pyrrole have shown promising anthelmintic activity.[1] The biological potential of this compound warrants further investigation, particularly in the context of antimicrobial and anticancer drug discovery.
Conclusion
This technical guide provides a detailed overview of this compound, a compound with significant potential for further research in medicinal chemistry. The provided synthesis protocol and comprehensive spectroscopic data serve as a valuable resource for its preparation and characterization. Future studies should focus on exploring its diverse biological activities to unlock its full therapeutic potential.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. brieflands.com [brieflands.com]
An In-depth Technical Guide to 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 33265-61-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data specifically detailing the synthesis, biological activity, and experimental protocols for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is limited. This guide provides a comprehensive overview of its known properties and infers potential synthetic methodologies and biological applications based on structurally related compounds and the broader class of pyrrole derivatives. All proposed experimental protocols and potential biological activities require experimental validation.
Core Compound Information
This compound is a nitroaromatic heterocyclic compound. The presence of the pyrrole ring, a common scaffold in medicinal chemistry, and the reactive aldehyde group suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[1][2]
Physicochemical and Computed Properties
A summary of the known and computed properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 33265-61-1 | [3][4][5] |
| Molecular Formula | C₁₁H₈N₂O₃ | [3] |
| Molecular Weight | 216.19 g/mol | [3] |
| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | [3] |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 216.053492 g/mol | [3] |
| Topological Polar Surface Area | 67.8 Ų | [3] |
| Heavy Atom Count | 16 | [3] |
| Complexity | 277 | [3] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The following diagram illustrates a proposed two-step synthesis for this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole
-
To a stirred solution of pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-nitrophenyl)-1H-pyrrole.
Step 2: Synthesis of this compound
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous DMF at 0 °C. Stir for 30 minutes.
-
Add a solution of 1-(2-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate.
-
Stir vigorously until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological Activities and Applications in Drug Discovery
While no specific biological activities have been reported for this compound, the pyrrole nucleus is a key structural motif in numerous biologically active compounds.[1][6] Derivatives of pyrrole have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]
The presence of the nitro group on the phenyl ring is also significant, as nitroaromatic compounds are known to have a range of biological effects, including antimicrobial and cytotoxic activities. A structurally related compound, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is a known intermediate in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist.[7] This suggests that derivatives of this compound could be explored for similar therapeutic applications.
Proposed Research Workflow for Biological Evaluation
The following diagram outlines a logical workflow for the initial biological screening of this compound.
Caption: Proposed workflow for the biological evaluation of the target compound.
Analytical Characterization
The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the positions of the substituents on the pyrrole and phenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the aldehyde carbonyl (C=O) stretch and the nitro (N-O) stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific data is currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. The proposed synthetic route and biological evaluation workflow provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full potential in drug discovery and development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 33265-61-1 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 33265-61-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Reactivity Studies of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary reactivity of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This compound is a valuable synthetic intermediate, primarily utilized in the construction of fused heterocyclic systems, most notably pyrrolo[1,2-a]quinoxalines. This guide will detail the principal reaction pathways, provide experimental protocols for key transformations, and present relevant chemical data in a structured format. The content is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a polysubstituted aromatic compound featuring a pyrrole ring, a carbaldehyde group, and a nitrophenyl substituent. The strategic positioning of the nitro and aldehyde functionalities on the N-phenylpyrrole scaffold makes it a versatile precursor for intramolecular cyclization reactions. The primary reactivity of this molecule centers on the transformation of the nitro group, which can be readily reduced to an amine. This in situ-generated amine can then undergo a condensation reaction with the neighboring aldehyde to form a fused tricyclic heteroaromatic system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| CAS Number | 33265-61-1 |
| Appearance | Light brown solid |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 9.48 (d, J = 0.7 Hz, 1H), 8.11 (dd, J = 8.2, 1.4 Hz, 1H), 7.69 (td, J = 7.7, 1.5 Hz, 1H), 7.60 (td, J = 8.0, 1.3 Hz, 1H), 7.41 (dd, J = 7.8, 1.2 Hz, 1H), 7.12 (dd, J = 4.0, 1.6 Hz, 1H), 7.01 (s, 1H), 6.47 (dd, J = 3.9, 2.7 Hz, 1H) |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 178.8, 133.7, 133.6, 132.6, 131.2, 129.8, 129.5, 125.3, 124.8, 111.7 |
Synthesis of this compound
The title compound can be synthesized via an N-arylation of pyrrole-2-carbaldehyde with 1-fluoro-2-nitrobenzene.
Experimental Protocol
To a stirred solution of pyrrole-2-carbaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL), sodium hydroxide (1.5 mmol) is added. Subsequently, 1-fluoro-2-nitrobenzene (1.1 mmol) is added dropwise to the reaction mixture. The resulting mixture is stirred vigorously at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a saturated brine solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Primary Reactivity: Reductive Cyclization to Pyrrolo[1,2-a]quinoxalines
The most significant and well-documented reactivity of this compound is its transformation into the tricyclic pyrrolo[1,2-a]quinoxaline scaffold. This occurs through a two-step intramolecular sequence:
-
Reduction of the Nitro Group: The ortho-nitro group is reduced to a primary amine, yielding 1-(2-aminophenyl)-1H-pyrrole-2-carbaldehyde as a key intermediate.
-
Intramolecular Cyclization: The newly formed amino group undergoes a spontaneous or acid-catalyzed intramolecular condensation with the adjacent aldehyde group. This cyclization is a type of Pictet-Spengler reaction, which, after dehydration and subsequent aromatization (often by air oxidation), forms the stable pyrrolo[1,2-a]quinoxaline ring system.
Experimental Protocol for Reductive Cyclization
The following protocol is adapted from a similar transformation and can be optimized for the specific substrate.
To a solution of this compound (1.0 mmol) in a mixture of acetonitrile and water (10:1, 11 mL), nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.2 mmol) is added. The mixture is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 4.0 mmol) is then added portion-wise over a period of 10-15 minutes, during which a black precipitate may form. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the pyrrolo[1,2-a]quinoxaline.
A Technical Guide to the Solubility of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility is crucial for its use in organic synthesis, purification, and formulation development.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is determined by the presence and arrangement of polar functional groups. In the case of this compound, the presence of a nitro group and a carbaldehyde group attached to the pyrrole ring system imparts a degree of polarity to the molecule.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound and Structurally Related Compounds
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale & Supporting Evidence |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | A structurally similar compound, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is reported to be soluble in dichloromethane.[1] |
| Esters | Ethyl acetate | Soluble | 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is also soluble in ethyl acetate.[1] |
| Ethers | Diethyl ether | Soluble | A related compound, 1-(2-cyanopyridine)-1H-pyrrole-2-ethyl acetate, is soluble in ether.[1] |
| Alcohols | Ethanol, Methanol | Soluble | 1-(2-cyanopyridine)-1H-pyrrole-2-ethyl acetate exhibits solubility in ethanol.[1] |
| Aqueous Solvents | Water | Insoluble | The non-polar aromatic nature of the compound suggests low solubility in water, a highly polar solvent.[1] This is a common characteristic for many organic compounds.[2][3] |
Experimental Protocol for Solubility Determination
The following is a general experimental procedure that can be adapted to determine the solubility of this compound in a specific organic solvent.
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block (for temperature control)
-
Analytical balance
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the name of the solvent to be tested.
-
Initial Test: To a test tube, add approximately 25 mg of this compound.
-
Solvent Addition: Add the selected organic solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[3]
-
Observation: Observe the mixture to see if the solid has completely dissolved. If the compound dissolves, continue adding solvent in increments until a saturated solution is obtained (i.e., a small amount of solid remains undissolved).
-
Equilibration: If a more precise determination is required, the saturated solution should be stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Quantification (Optional): For quantitative analysis, a known volume of the clear, saturated supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid measured.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic compound.
Caption: A flowchart outlining the key steps in the experimental determination of solubility.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Its primary role reported is as a synthetic intermediate.[4] As research progresses, its biological activities may be further elucidated.
References
Technical Guide: Crystal Structure and Significance of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, an organic compound of significant interest as a key intermediate in the synthesis of Lixivaptan. Lixivaptan is a selective vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). This document details the crystallographic data, molecular geometry, and intermolecular interactions of the title compound. Furthermore, it outlines the experimental protocols for its synthesis and crystallization. The guide also elucidates the biological context of this compound by detailing the signaling pathway of the vasopressin V2 receptor and the mechanism of action of Lixivaptan, for which this compound serves as a precursor.
Introduction
This compound is a crucial building block in the multi-step synthesis of Lixivaptan, a non-peptide, orally active vasopressin V2 receptor antagonist.[1] The precise three-dimensional arrangement of atoms within this intermediate is fundamental to understanding its reactivity and ensuring the stereospecificity of subsequent synthetic steps. This guide presents a detailed examination of its solid-state structure, determined by single-crystal X-ray diffraction, and provides the necessary experimental procedures for its preparation.
Crystal Structure and Molecular Geometry
The crystal structure of this compound has been determined to be in the triclinic crystal system.[1] A summary of the key crystallographic data is presented in Table 1.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.2643 (8) Å |
| b | 8.3072 (10) Å |
| c | 9.2570 (12) Å |
| α | 104.10 (2)° |
| β | 96.463 (11)° |
| γ | 96.92 (2)° |
| Volume | 531.98 (11) ų |
| Z | 2 |
| Temperature | 113 K |
| Radiation | Mo Kα |
| μ | 0.11 mm⁻¹ |
Table 1: Crystal data and structure refinement for this compound.[1]
Molecular Conformation
The molecule consists of a pyrrole ring and a benzene ring, which are not coplanar. The dihedral angle between the mean planes of the pyrrole and benzene rings is 83.96 (6)°.[1] The nitro group is also twisted relative to the plane of the benzene ring to which it is attached, with a dihedral angle of 5.92 (8)°.[1][2]
Intermolecular Interactions
In the crystal lattice, molecules are linked by weak intermolecular C—H···O hydrogen bonds. These interactions assemble the molecules into columns that propagate along the direction.[1] Notably, there is a short distance of 3.725 (3) Å between the centroids of adjacent benzene rings within these columns, suggesting the presence of π-π stacking interactions.[1][2]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the reaction of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide.[1]
Materials:
-
Pyrrole-2-carboxaldehyde
-
2-nitrobenzyl bromide
-
Sodium hydride (NaH)
-
N,N-dimethylformamide (DMF)
-
Argon gas
Procedure:
-
A solution of sodium hydride in N,N-dimethylformamide is prepared under an inert argon atmosphere.
-
Pyrrole-2-carboxaldehyde is added to this solution.
-
2-nitrobenzyl bromide is then introduced to the reaction mixture.
-
The reaction proceeds to yield this compound.
-
The crude product is obtained as colorless crystals with a melting point of 138 °C and a yield of 95%.[1]
Crystallization
Single crystals suitable for X-ray diffraction can be grown from a petroleum ether-ethyl acetate solution.[1]
Procedure:
-
The crude product is dissolved in a 2:1 solution of petroleum ether and ethyl acetate.
-
The solution is allowed to slowly evaporate at room temperature.
-
Over time, single crystals of this compound will form.
Relevance in Drug Development: The Lixivaptan Connection
This compound is a pivotal intermediate in the synthesis of Lixivaptan.[1] Lixivaptan is a selective antagonist of the vasopressin V2 receptor, which plays a crucial role in regulating water reabsorption in the kidneys.[1] By blocking this receptor, Lixivaptan promotes aquaresis, the excretion of electrolyte-free water, making it a therapeutic agent for managing hyponatremia.[1]
Vasopressin V2 Receptor Signaling Pathway
The vasopressin V2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] The binding of arginine vasopressin (AVP) to the V2 receptor initiates a signaling cascade that leads to water reabsorption. Lixivaptan acts by competitively inhibiting the initial step of this pathway.[1]
The signaling pathway proceeds as follows:
-
Arginine vasopressin (AVP) binds to the V2 receptor.
-
This activates a Gs-protein, which in turn stimulates adenylyl cyclase.
-
Adenylyl cyclase increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Elevated cAMP levels activate Protein Kinase A (PKA).
-
PKA phosphorylates aquaporin-2 (AQP2) water channels.
-
Phosphorylated AQP2 channels are translocated to the apical membrane of the collecting duct cells.
-
The presence of AQP2 channels in the apical membrane increases water permeability, leading to water reabsorption from the urine into the bloodstream.
Lixivaptan, by blocking the V2 receptor, prevents the AVP-induced increase in intracellular cAMP, thereby inhibiting the entire downstream signaling cascade.[1] This results in decreased water permeability of the collecting duct and increased excretion of free water.[1]
Conclusion
The crystallographic analysis of this compound provides essential structural data for this key synthetic intermediate. Understanding its molecular geometry and intermolecular interactions is vital for optimizing its synthesis and subsequent use in the production of Lixivaptan. The detailed experimental protocols and the elucidation of the relevant biological signaling pathway offer a comprehensive resource for researchers in medicinal chemistry and drug development. This foundational knowledge is critical for the rational design and synthesis of novel therapeutics targeting the vasopressin V2 receptor and related pathways.
References
molecular weight and formula of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key chemical intermediate with applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines potential synthetic protocols, and illustrates its role in the development of pharmacologically active compounds.
Chemical and Physical Properties
This compound is an organic compound with a distinct molecular structure that lends itself to various chemical transformations. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 216.19 g/mol | [1][2][3] |
| CAS Number | 33265-61-1 | [1][2][4] |
| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | [3][4] |
| Monoisotopic Mass | 216.05349212 Da | [2][3] |
| Topological Polar Surface Area | 67.8 Ų | [2][3] |
| Complexity | 277 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrrole-2-carbaldehydes can be achieved through various methods. While a specific protocol for this compound is not extensively detailed in publicly available literature, a general and efficient method involves a copper-catalyzed oxidative annulation.
Protocol: Copper-Catalyzed Synthesis of Pyrrole-2-carbaldehydes
This protocol is adapted from a general method for synthesizing pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters.[5]
Principle: The reaction proceeds via an iodine/copper-mediated oxidative annulation and selective C(sp³)–H to C=O oxidation. This method avoids the use of hazardous oxidants and harsh reaction conditions.[5] The aldehyde oxygen is sourced from molecular oxygen.[5]
Materials:
-
Aryl methyl ketone (e.g., 2-nitroacetophenone)
-
Arylamine (in this case, the pyrrole ring is formed from other precursors)
-
Acetoacetate ester
-
Copper(II) chloride (CuCl₂)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂)
Procedure:
-
To a reaction vessel, add the aryl methyl ketone, arylamine, and acetoacetate ester.
-
Add the copper catalyst (e.g., CuCl₂) and iodine.[5]
-
Add DMSO as the solvent.
-
Purge the vessel with oxygen and maintain an oxygen atmosphere.
-
Heat the reaction mixture to 100°C and stir for the required reaction time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired this compound.
Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)[4][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR)[4]
Applications in Drug Development
Pyrrole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8] this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.
A notable application is its use as an intermediate in the synthesis of Lixivaptan . Lixivaptan is a vasopressin receptor antagonist that has been investigated in Phase III clinical trials.[9] The synthesis of Lixivaptan involves the chemical transformation of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a closely related compound, highlighting the importance of this chemical scaffold in pharmaceutical development.[9]
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug development.
Caption: General synthetic workflow for this compound.
References
- 1. This compound | 33265-61-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde [synhet.com]
- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Disclaimer: As of this writing, there is no publicly available data specifically detailing the biological screening of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally related pyrrole derivatives, including nitrophenyl-substituted pyrroles and other pyrrole-2-carbaldehyde analogs. The experimental protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating the biological evaluation of this specific compound.
The pyrrole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrrole derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The presence of a nitrophenyl group and a carbaldehyde moiety on the pyrrole ring of the title compound suggests that it may exhibit interesting biological activities worth investigating.
Potential Biological Activities and Screening Strategy
Based on the activities of related compounds, the initial biological screening of this compound should prioritize the evaluation of its antimicrobial and anticancer properties. A general workflow for the initial screening is proposed below.
Caption: General workflow for the initial biological screening of a novel compound.
Antimicrobial Activity
Pyrrole derivatives are known to possess significant antibacterial and antifungal properties.[4][5] The screening of this compound against a panel of pathogenic bacteria and fungi is therefore a logical first step.
Data on Related Compounds
The following table summarizes the antimicrobial activities of various pyrrole derivatives, providing a reference for the potential efficacy of the title compound.
| Compound/Derivative Class | Test Organism | Activity Metric | Reported Value |
| Pyrrole-fused Pyrimidine (4g) | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[1] |
| Pyrrolopyrimidine | M. tuberculosis H37Rv | MIC | 0.03 µg/mL[6] |
| Pyrrole-3-carboxaldehyde derivative | Pseudomonas putida | MIC | 16 µg/mL[4] |
| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus | Inhibition Zone | 12 mm at 100 µ g/disk [4] |
| N-(4-sulfamoylphenyl)-pyrrole carboxamide | Staphylococcus aureus | MIC | 3.125 µg/mL[6] |
Experimental Protocol: Agar Disk Diffusion Assay
This method is a preliminary test to evaluate the antimicrobial activity of a compound.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile blank paper discs (6 mm diameter)
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates.
-
Disc Application: Aseptically place sterile paper discs on the inoculated agar surface.
-
Compound Application: Apply a known concentration of the test compound solution to the discs. Also, apply the positive and negative controls to separate discs.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.
Caption: Workflow for the Agar Disk Diffusion Assay.
Anticancer Activity
Numerous pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][7] The initial anticancer screening of this compound can be performed using a cytotoxicity assay, such as the MTT assay.
Data on Related Compounds
The following table presents the cytotoxic activity of several pyrrole derivatives against different human cancer cell lines.
| Compound/Derivative Class | Target Cell Line | Activity Metric | Reported Value |
| Alkynylated Pyrrole (12l) | A549 (Lung Carcinoma) | IC50 | 3.49 µM[1] |
| Pyrrole-Indole Hybrid (3h) | T47D (Breast Cancer) | IC50 | 2.4 µM[1] |
| Dispiro compound (4g) | A549 (Lung) | IC50 | 20 ± 1.0 µg/ml[8] |
| Dispiro compound (4g) | MCF-7 (Breast) | IC50 | 21 ± 1.5 µg/ml[8] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.[9]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused heterocyclic compounds, specifically pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalin-4(5H)-ones, utilizing 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and its derivatives as key starting materials. The methodologies presented are based on efficient, chemoselective reductive cyclization reactions, offering high yields and operational simplicity.
Introduction
Fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]quinoxalin-4(5H)-one core structures are privileged motifs found in molecules with potential therapeutic applications, including anticancer and antimicrobial agents. This document outlines a robust and efficient one-pot tandem reductive cyclization strategy for the synthesis of these important heterocyclic systems. The key transformation involves the chemoselective reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with a suitably positioned aldehyde or ester functionality to construct the fused ring system.
Synthetic Pathways
The primary synthetic routes described herein start from 1-(2-nitrophenyl)-1H-pyrrole derivatives. The choice of the functional group at the 2-position of the pyrrole ring (aldehyde or ester) dictates the resulting heterocyclic scaffold.
Application Notes and Protocols: Reaction of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde with primary amines yields Schiff bases, also known as imines. This class of compounds is of significant interest in medicinal chemistry and materials science. The resulting N-((1-(2-nitrophenyl)-1H-pyrrol-2-yl)methylene)amines are versatile intermediates and potential bioactive molecules. The pyrrole moiety is a common scaffold in pharmacologically active compounds, and the presence of the 2-nitrophenyl group can influence the electronic properties and biological activity of the resulting Schiff bases. These compounds and their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2]
Applications
Schiff bases derived from this compound are valuable compounds with a range of potential applications in drug discovery and coordination chemistry.
-
Antimicrobial Agents: Schiff bases are known to exhibit broad-spectrum antimicrobial activity.[1][2] The imine group is often crucial for their biological action. The derivatives of this compound could be screened against various bacterial and fungal strains to identify novel antimicrobial leads.
-
Anticancer Drug Development: Many Schiff bases have been investigated for their potential as anticancer agents.[2] The mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells. The synthesized compounds from this compound could be evaluated for their cytotoxic effects on different cancer cell lines.
-
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the nitrogen atom of the pyrrole ring can act as coordination sites for metal ions. This makes these Schiff bases excellent ligands for the synthesis of novel metal complexes. These complexes can have applications in catalysis and as therapeutic agents themselves, as metal coordination can sometimes enhance the biological activity of the ligand.
-
Corrosion Inhibitors: Schiff bases have been studied for their ability to inhibit the corrosion of metals. The synthesized compounds could be investigated for their potential as corrosion inhibitors for various metals and alloys.
Reaction Pathway
The fundamental reaction is a condensation between the aldehyde group of this compound and the primary amino group of an amine. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
The following are general protocols for the synthesis of Schiff bases from this compound and a primary amine. The specific conditions may require optimization depending on the reactivity of the amine.
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a standard condensation reaction under reflux.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the primary amine (1.0 eq) in absolute ethanol.
-
Add the ethanolic solution of the amine to the solution of the aldehyde with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If so, collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Experimental Workflow
Caption: Workflow for the synthesis and characterization of Schiff bases.
Data Presentation
The following table should be used to summarize the quantitative data for the synthesized Schiff bases.
| Product ID | Amine Used (R-NH2) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) C=N | MS (m/z) [M+H]⁺ |
| SB-1 | Aniline | e.g., 85 | e.g., 150-152 | e.g., 8.5 (s, 1H, -CH=N-) | e.g., 1625 | e.g., 292.10 |
| SB-2 | p-Toluidine | e.g., 88 | e.g., 165-167 | e.g., 8.4 (s, 1H, -CH=N-), 2.3 (s, 3H, -CH3) | e.g., 1620 | e.g., 306.12 |
| SB-3 | p-Anisidine | e.g., 90 | e.g., 170-172 | e.g., 8.4 (s, 1H, -CH=N-), 3.8 (s, 3H, -OCH3) | e.g., 1618 | e.g., 322.11 |
| SB-4 | 4-Fluoroaniline | e.g., 82 | e.g., 155-157 | e.g., 8.5 (s, 1H, -CH=N-) | e.g., 1628 | e.g., 310.09 |
Note: The data in this table are illustrative examples. Actual results will vary based on the specific amine used and the reaction conditions.
Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8-9 ppm.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a strong absorption band corresponding to the C=N stretching vibration, typically in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates product formation.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.
-
Melting Point (MP): The melting point of the purified product should be determined and can be used as an indicator of purity. A sharp melting point range is indicative of a pure compound.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
The solvents used are flammable and should be handled with care, away from open flames.
-
The specific hazards of the amines used should be reviewed from their Material Safety Data Sheets (MSDS).
References
The Versatile Synthesis of Pyrrolo[1,2-a]quinoxalines: A Gateway to Novel Therapeutics
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif renowned for its diverse and significant pharmacological activities.[1][2] Derivatives of this core structure have demonstrated potential as anticancer, antifungal, antimalarial, and anti-tuberculosis agents, as well as modulators of key biological targets such as kinases (e.g., CK2, AKT) and 5-HT3 receptors.[1][3][4] This wide range of biological activity has spurred the development of numerous synthetic strategies to access this important chemical space, making it a focal point in medicinal chemistry and drug discovery.[1][2] This document provides an overview of key synthetic applications and detailed protocols for the preparation of pyrrolo[1,2-a]quinoxalines, aimed at researchers and professionals in the field of drug development.
Synthetic Strategies and Applications
The construction of the tricyclic pyrrolo[1,2-a]quinoxaline system can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Recent advancements have focused on the development of metal-catalyzed, metal-free, and electrochemical methods, as well as the application of green chemistry principles.
A prominent and efficient method for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their subsequent aromatization to pyrrolo[1,2-a]quinoxalines is the Pictet-Spengler reaction .[5] This acid-catalyzed reaction involves the condensation of an aniline derivative with an aldehyde. Green chemistry approaches have utilized surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst, enabling the reaction to proceed in environmentally benign solvents such as water and ethanol at room temperature with high yields and short reaction times.[5]
Metal-catalyzed reactions have also been extensively explored, with palladium, rhodium, iron, and copper being common catalysts.[2] These methods often involve cross-coupling and cyclization strategies, providing access to a wide array of substituted derivatives. For instance, a copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides offers a one-pot construction of the pyrrolo[1,2-a]quinoxaline core.[6]
In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have gained traction. A notable example is the potassium iodide (KI)-mediated synthesis from phenylmethyl bromide and N-(2-aminophenyl)pyrrole.[1][6] This method combines a Kornblum oxidation and an electrophilic cyclization in a tandem process, offering a transition-metal-free alternative.[1][6]
Electrochemical synthesis represents a modern and green approach for the construction of pyrrolo[1,2-a]quinoxalines.[7] These methods utilize electricity to drive reactions, often avoiding the need for harsh reagents and high temperatures. An efficient iodine-mediated electrochemical C(sp3)–H cyclization has been developed, providing good to excellent yields and a broad substrate scope.[7]
The diverse biological activities of pyrrolo[1,2-a]quinoxalines underscore their importance in drug discovery. They have been investigated as inhibitors of human protein kinase CK2, a target in cancer and inflammatory disorders, with some derivatives exhibiting IC50 values in the nanomolar range.[3] Furthermore, their potential as antimalarial agents has been demonstrated, with bispyrrolo[1,2-a]quinoxalines showing superior activity to their monomeric counterparts.[8] The scaffold has also been explored for the development of inhibitors of Akt kinase, a key player in tumor cell survival, and as insulin mimetics for the treatment of type 2 diabetes.[4][9]
Experimental Protocols
This section provides detailed experimental protocols for key synthetic methods discussed.
Protocol 1: Green Synthesis of 4,5-Dihydropyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction[5]
This protocol describes a surfactant-catalyzed Pictet-Spengler reaction for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines in an environmentally friendly manner.
Materials:
-
Substituted aniline (e.g., 1-(2-aminophenyl)-1H-pyrrole)
-
Substituted aldehyde
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) aqueous solution
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the aniline (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Stir the mixture at room temperature for 15-120 minutes. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude product.
-
The crude product can be purified by flash chromatography if necessary.
Quantitative Data Summary:
| Entry | Aniline Derivative | Aldehyde Derivative | Time (min) | Yield (%) |
| 1 | 1-(2-aminophenyl)-1H-pyrrole | 6-Bromopiperonal | 30 | High |
| 2 | 1-(2-aminophenyl)-1H-pyrrole | Vanillin | 90 | High |
Note: The original literature states "high yields" without specifying the exact percentages for these particular examples, but notes that the general method provides high yields.[5]
Protocol 2: Potassium Iodide-Catalyzed Synthesis of 4-Aryl Pyrrolo[1,2-a]quinoxalines[1][6]
This protocol details a transition-metal-free synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines using potassium iodide as a catalyst.
Materials:
-
N-(2-aminophenyl)pyrrole
-
Substituted phenylmethyl bromide
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine N-(2-aminophenyl)pyrrole, the substituted phenylmethyl bromide, and a catalytic amount of potassium iodide in DMSO.
-
Heat the reaction mixture at 120°C for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Entry | Phenylmethyl Bromide Derivative | Yield (%) |
| 1 | Benzyl bromide | 40-88% |
| 2 | Substituted benzyl bromides | 40-88% |
Note: The yields are reported as a range for a series of substituted derivatives.[1][6]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the green synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines.
Caption: Workflow for the KI-catalyzed synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of Benzaldehyde and Aniline to Synthesize N-Benzylideneaniline
Introduction
N-benzylideneaniline, a Schiff base, is a significant intermediate in organic synthesis.[1] It is formed through the condensation reaction of benzaldehyde and aniline.[1][2] This compound and its derivatives are notable for their applications in the synthesis of various biologically active molecules and as ligands in coordination chemistry.[2][3] The synthesis protocol detailed below describes a conventional and reliable method for preparing N-benzylideneaniline. The reaction proceeds through a nucleophilic addition-elimination mechanism where the nitrogen atom of aniline attacks the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to yield the imine product.[2][4]
Data Presentation
The following tables summarize key quantitative data for the synthesis of N-benzylideneaniline.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 |
| Benzaldehyde | 0.20 mole | 1.025 mmol |
| Aniline | 0.20 mole | 1.010 mmol |
| Solvent | 95% Ethanol (33 mL) | Absolute Ethanol (16.5 mL) |
| Reaction Time | 20 minutes | 4 hours |
| Reaction Temperature | Room temperature, then ice bath | 80°C (reflux) |
| Crystallization | Ice bath for 30 minutes | Cooled, then ice bath for 30 minutes |
Table 2: Product Yield and Physical Properties
| Parameter | Value | Reference(s) |
| Yield | 83-87% | [5] |
| Melting Point | 51-54°C | [1] |
| Molecular Weight | 181.24 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in ethanol, diethyl ether, chloroform; Insoluble/Partly soluble in water | [1] |
Table 3: Spectroscopic Data for N-Benzylideneaniline
| Spectroscopy | Peak/Shift | Assignment | Reference(s) |
| FT-IR | 1625.2 cm⁻¹ | C=N stretching vibration | [3][6] |
| ¹H NMR | 10.0 ppm | CH=N | [3][6] |
| ¹³C NMR | 193.8 ppm | CH=N | [3][6] |
Experimental Protocols
Materials:
-
Benzaldehyde (freshly distilled)[7]
-
Aniline (freshly distilled)[7]
-
95% Ethanol[7]
-
Erlenmeyer flask or round-bottom flask[2]
-
Stirring apparatus[5]
-
Ice bath[2]
-
Vacuum filtration apparatus (Büchner funnel, filter flask)[5]
Procedure:
-
Reaction Setup: In a 1 L Erlenmeyer flask, combine benzaldehyde (0.20 mole) and aniline (0.20 mole).[1]
-
Reaction Initiation: Stir the mixture vigorously for 15 minutes at room temperature.[1] An exothermic reaction should occur with the separation of water.[5]
-
Solvent Addition: Add 33 mL of 95% ethanol to the reaction mixture and continue to stir vigorously for an additional 5 minutes.[1][2]
-
Crystallization: Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice bath for 30 minutes to induce crystallization.[2][5]
-
Isolation of Product: Collect the resulting crystals by vacuum filtration.[5]
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove impurities.[1]
-
Drying: Air-dry the purified crystals.[2]
-
Recrystallization (Optional): For higher purity, the crude product can be dissolved in a minimal amount of hot 85-95% ethanol and allowed to cool slowly to form crystals.[1][5] The purified crystals can then be collected by vacuum filtration.[1]
Visualizations
Diagram 1: Experimental Workflow for N-Benzylideneaniline Synthesis
Caption: Workflow for the synthesis of N-benzylideneaniline.
Diagram 2: Mechanism of Imine Formation
Caption: Mechanism of N-benzylideneaniline formation.
References
functionalization of the aldehyde group in 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Application Notes: Functionalization of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its significance is highlighted by its role as a crucial intermediate in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist investigated for treating hyponatremia.[1] The aldehyde group at the C2 position of the pyrrole ring is a versatile functional handle that allows for a wide array of chemical transformations. This reactivity enables the generation of diverse molecular scaffolds, making it a valuable substrate for creating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for several key transformations of the aldehyde group: reductive amination, Wittig olefination, oxidation, and reduction. The methodologies are designed for researchers in organic synthesis and drug discovery, offering robust procedures for generating novel derivatives.
Overview of Aldehyde Functionalization Pathways
The aldehyde moiety of this compound can be readily converted into a variety of other functional groups. The diagram below illustrates four primary transformation pathways detailed in this document.
Caption: Key functionalization pathways of the aldehyde group.
Reductive Amination to Synthesize Amine Derivatives
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate upon condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Quantitative Data: Representative Reductive Amination Reactions
| Amine Reactant | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 12 | N-benzyl-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)methanamine | 85-95 |
| Morpholine | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 16 | 4-((1-(2-nitrophenyl)-1H-pyrrol-2-yl)methyl)morpholine | 80-90 |
| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 24 | N-phenyl-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)methanamine | 75-85 |
Experimental Protocol: Synthesis of N-benzyl-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)methanamine
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[2] The reaction involves a phosphonium ylide, which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine oxide.[3] The stereochemical outcome ((E) vs. (Z)-alkene) is highly dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[2][4]
Quantitative Data: Representative Wittig Reactions
| Ylide Type | Phosphonium Salt | Base | Product | Stereoselectivity | Representative Yield (%) |
| Stabilized | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | (E)-ethyl 3-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)acrylate | >95% E | 80-90 |
| Non-stabilized | Methyltriphenylphosphonium bromide | n-BuLi | 1-(2-nitrophenyl)-2-vinyl-1H-pyrrole | N/A | 70-80 |
| Non-stabilized | Benzyltriphenylphosphonium chloride | KHMDS | 1-(2-nitrophenyl)-2-styryl-1H-pyrrole | Z-favored | 65-75 |
Experimental Protocol: Synthesis of (E)-ethyl 3-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)acrylate
Caption: Experimental workflow for the Wittig reaction.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Reagent Addition: Add a solution of (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF dropwise to the NaH suspension.
-
Ylide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide will be observed.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo. The crude product contains triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the (E)-alkene product.
Oxidation to a Carboxylic Acid
The aldehyde can be selectively oxidized to the corresponding carboxylic acid using various reagents. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) buffered with a mild acid source like sodium dihydrogen phosphate (NaH₂PO₄), is particularly effective as it is tolerant of many other functional groups and minimizes side reactions.
Quantitative Data: Representative Oxidation Reaction
| Oxidizing Agent | Buffer / Additive | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) |
| NaClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH / H₂O | 25 | 4 | 1-(2-nitrophenyl)-1H-pyrrole-2-carboxylic acid | 90-98 |
Experimental Protocol: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carboxylic acid
Caption: Experimental workflow for Pinnick oxidation.
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in tert-butanol (t-BuOH). Add 2-methyl-2-butene (4.0 eq) to act as a hypochlorite scavenger.
-
Reagent Addition: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water. Add this aqueous solution dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Reaction: Stir the biphasic mixture vigorously for 4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the mixture to 0 °C and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15 minutes. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by recrystallization or by flash column chromatography.
Reduction to a Primary Alcohol
The reduction of the aldehyde to the corresponding primary alcohol is a straightforward transformation, readily achieved with mild hydride reagents like sodium borohydride (NaBH₄). The reaction is typically fast, high-yielding, and chemoselective, leaving the nitro group intact.
Quantitative Data: Representative Reduction Reaction
| Reducing Agent | Solvent | Temp. (°C) | Time (min) | Product | Representative Yield (%) |
| NaBH₄ | Methanol (MeOH) | 0 to 25 | 30 | (1-(2-nitrophenyl)-1H-pyrrol-2-yl)methanol | 95-99 |
Experimental Protocol: Synthesis of (1-(2-nitrophenyl)-1H-pyrrol-2-yl)methanol
Caption: Experimental workflow for aldehyde reduction.
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions to the stirred solution.[5]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired alcohol, which is often pure enough for subsequent steps without further purification.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a pyrrole ring N-substituted with a nitrophenyl group, is present in a range of bioactive molecules. The aldehyde functionality on the pyrrole ring serves as a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug development. These application notes provide detailed protocols for two common and scalable methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type Coupling.
Synthetic Strategies Overview
Two primary and scalable synthetic routes for the preparation of this compound are presented. The choice of method may depend on the availability of starting materials, desired scale, and optimization of reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of pyrrole-2-carbaldehyde with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group on the benzene ring facilitates nucleophilic attack by the deprotonated pyrrole nitrogen. This reaction is typically performed in the presence of a mild base in a polar aprotic solvent.
-
Ullmann-type Coupling: This copper-catalyzed cross-coupling reaction is a classic method for the formation of carbon-nitrogen bonds. It involves the reaction of pyrrole-2-carbaldehyde with a 2-nitrophenyl halide (typically an iodide or bromide) in the presence of a copper catalyst, a ligand, and a base. This method is robust and can be adapted for large-scale production.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic protocols.
Table 1: Quantitative Data for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Value | Notes |
| Reactants | ||
| Pyrrole-2-carbaldehyde | 1.0 equivalent | |
| 1-Fluoro-2-nitrobenzene | 1.1 equivalents | A slight excess ensures complete consumption of the pyrrole. |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents | Acts as the base to deprotonate the pyrrole. |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 5-10 mL per gram of pyrrole-2-carbaldehyde | Anhydrous solvent is recommended for optimal results. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | The reaction is typically heated to achieve a reasonable rate. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | ||
| Isolated Yield | 75-85% | Yields are representative and may vary based on scale and purification. |
Table 2: Quantitative Data for Ullmann-type Coupling
| Parameter | Value | Notes |
| Reactants | ||
| Pyrrole-2-carbaldehyde | 1.0 equivalent | |
| 1-Iodo-2-nitrobenzene | 1.2 equivalents | Aryl iodides are generally more reactive in Ullmann couplings. |
| Copper(I) Iodide (CuI) | 0.1 equivalents (10 mol%) | The copper catalyst is essential for the coupling reaction. |
| Ligand (e.g., L-proline) | 0.2 equivalents (20 mol%) | Ligands can improve the efficiency and yield of the reaction. |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents | A common base used in Ullmann couplings. |
| Solvent | ||
| Dimethyl Sulfoxide (DMSO) | 5-10 mL per gram of pyrrole-2-carbaldehyde | A high-boiling polar aprotic solvent is typically used. |
| Reaction Conditions | ||
| Temperature | 110-130 °C | Higher temperatures are often required for Ullmann reactions. |
| Reaction Time | 24-48 hours | Monitored by TLC or LC-MS for completion. |
| Yield | ||
| Isolated Yield | 70-80% | Yields are representative and can be optimized. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of this compound from pyrrole-2-carbaldehyde and 1-fluoro-2-nitrobenzene.
Materials:
-
Pyrrole-2-carbaldehyde
-
1-Fluoro-2-nitrobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrrole-2-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF (5-10 mL per gram of pyrrole-2-carbaldehyde).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Protocol 2: Synthesis via Ullmann-type Coupling
This protocol details the copper-catalyzed synthesis of this compound from pyrrole-2-carbaldehyde and 1-iodo-2-nitrobenzene.[1][2][3]
Materials:
-
Pyrrole-2-carbaldehyde
-
1-Iodo-2-nitrobenzene
-
Copper(I) Iodide (CuI)
-
L-proline (or other suitable ligand)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add pyrrole-2-carbaldehyde (1.0 eq), 1-iodo-2-nitrobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (5-10 mL per gram of pyrrole-2-carbaldehyde) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic extracts and wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Workflow for the SNAr synthesis.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols for a "Turn-On" Fluorescent Probe Derived from 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde for the Detection of Nitroreductase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a hypothetical fluorescent probe, designated NPR-1 (Nitro-Pyrrole-Rhodamine 1), developed from 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This probe is designed as a "turn-on" sensor for the detection of nitroreductase activity, an enzyme often overexpressed in hypoxic tumor cells.
Introduction
Fluorescent probes are invaluable tools in biomedical research and drug development, enabling the visualization and quantification of specific biomolecules and enzymatic activities within complex biological systems. Pyrrole-based fluorophores have gained significant attention due to their versatile photophysical properties.[1][2] The starting material, this compound, incorporates a nitro group, which is a well-known fluorescence quencher.[3][4] This property can be exploited to design "turn-on" fluorescent probes where the fluorescence is initially quenched by the nitro group and is restored upon its reduction to an amino group by a specific analyte, such as nitroreductase. This mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection.[3]
Principle of Detection
The NPR-1 probe is designed based on a photoinduced electron transfer (PeT) mechanism. The electron-withdrawing nitro group on the phenyl ring quenches the fluorescence of the rhodamine fluorophore. In the presence of nitroreductase and a reducing agent (e.g., NADH), the nitro group is reduced to an electron-donating amino group. This conversion inhibits the PeT process, leading to a significant enhancement in fluorescence intensity, thus providing a "turn-on" signal for nitroreductase activity.
Data Presentation
The photophysical properties of the NPR-1 probe in its "off" (nitro) and "on" (amino) states are summarized in the table below.
| Property | NPR-1 (Nitro form - "Off" state) | NPR-1 (Amino form - "On" state) |
| Excitation Wavelength (λex) | ~560 nm | ~560 nm |
| Emission Wavelength (λem) | ~585 nm | ~585 nm |
| Stokes Shift | ~25 nm | ~25 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.6 |
| Molar Extinction Coefficient (ε) | ~8.0 x 10⁴ M⁻¹cm⁻¹ | ~8.5 x 10⁴ M⁻¹cm⁻¹ |
| Appearance (solution) | Colorless | Pink |
| Fluorescence (solution) | Non-fluorescent | Bright red fluorescence |
Experimental Protocols
Synthesis of NPR-1 Fluorescent Probe
This protocol describes a hypothetical two-step synthesis of the NPR-1 probe.
Materials:
-
This compound
-
Rhodamine B ethylenediamine
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Protocol:
-
Schiff Base Formation:
-
Dissolve this compound (1 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Add Rhodamine B ethylenediamine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base product.
-
-
Reduction of the Imine:
-
Dissolve the crude Schiff base in 30 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 mmol) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final NPR-1 probe.
-
In Vitro Detection of Nitroreductase
Materials:
-
NPR-1 probe stock solution (1 mM in DMSO)
-
Nitroreductase enzyme
-
NADH (10 mM in buffer)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of NPR-1 at 10 µM in PBS.
-
In a 96-well plate, add 180 µL of the NPR-1 working solution to each well.
-
Add 10 µL of varying concentrations of nitroreductase to the wells.
-
Initiate the reaction by adding 10 µL of 10 mM NADH to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~585 nm.
Cellular Imaging of Nitroreductase Activity in Hypoxic Cells
Materials:
-
Cancer cell line known to overexpress nitroreductase under hypoxia (e.g., A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
NPR-1 probe stock solution (1 mM in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Hypoxia Induction:
-
Culture cells to 60-70% confluency on glass-bottom dishes.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 12-24 hours or by treating with a chemical inducer. A normoxic control group should be maintained under standard conditions (21% O₂).
-
-
Cell Staining:
-
Prepare a 5 µM working solution of NPR-1 in serum-free cell culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the NPR-1 working solution for 30 minutes at 37 °C.
-
(Optional) For nuclear co-staining, add Hoechst 33342 at a final concentration of 1 µg/mL during the last 10 minutes of incubation.
-
-
Imaging:
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for the NPR-1 probe (e.g., TRITC channel) and Hoechst 33342 (e.g., DAPI channel).
-
Visualizations
Caption: Signaling pathway of the NPR-1 probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole Based Schiff Base as a Highly Sensitive Fluorescent Sensor for Fe3+ and Sn2+ Ions » Growing Science [growingscience.com]
- 3. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Fluoro-2-methylbenzoic Acid Moiety as a Key Intermediate in the Synthesis of Lixivaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixivaptan (VPA-985) is a potent and selective, orally active, non-peptide vasopressin V2 receptor antagonist. It has been investigated for the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). The chemical structure of Lixivaptan, N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide, highlights the importance of a substituted benzamide moiety in its molecular architecture. This document provides detailed application notes and protocols concerning the synthesis of Lixivaptan, with a focus on the pivotal role of the intermediate derived from 5-fluoro-2-methylbenzoic acid, and its subsequent biological evaluation.
Synthesis of Lixivaptan: The Role of the Benzamide Intermediate
The synthesis of Lixivaptan involves the coupling of two key fragments: the tricyclic pyrrolo[2,1-c][1]benzodiazepine core and a substituted aminobenzoyl moiety. The latter is prepared using 5-fluoro-2-methylbenzoyl chloride, a derivative of 5-fluoro-2-methylbenzoic acid. This benzoyl chloride is crucial for introducing the 5-fluoro-2-methylbenzamido group, a key structural feature for the compound's biological activity.
A reported synthetic route involves the initial acylation of a 2-chloro-4-aminobenzoic acid derivative with 5-fluoro-2-methylbenzoyl chloride. The resulting intermediate is then activated and reacted with the pyrrolo[2,1-c][1]benzodiazepine to yield Lixivaptan.
Diagram of Lixivaptan Synthesis
Experimental Protocol: Synthesis of 2-Chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoyl Chloride
This protocol describes the key steps in preparing the activated benzamide intermediate.
Step 1: Synthesis of Methyl 2-chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoate
-
To a solution of methyl 2-chloro-4-aminobenzoate in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-fluoro-2-methylbenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ester.
Step 2: Hydrolysis to 2-Chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoic Acid
-
Dissolve the methyl ester from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the pure carboxylic acid.
Step 3: Formation of 2-Chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoyl Chloride
-
Suspend the carboxylic acid from Step 2 in an inert solvent (e.g., toluene or dichloromethane).
-
Add a chlorinating agent such as thionyl chloride or oxalyl chloride, along with a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the subsequent step without further purification.
Application Notes: Mechanism of Action and Signaling Pathway
Lixivaptan exerts its pharmacological effect by acting as a selective antagonist at the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.
Mechanism of Action
Arginine vasopressin (AVP), also known as antidiuretic hormone, binds to the V2 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to water reabsorption. Lixivaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this downstream signaling. This antagonism prevents the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The result is an increase in electrolyte-free water excretion (aquaresis), leading to a decrease in urine osmolality and an increase in serum sodium concentration.
Signaling Pathway
The binding of AVP to the V2 receptor activates a Gs-coupled protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates AQP2. This phosphorylation is a critical step for the translocation of AQP2-containing vesicles to the apical membrane. By blocking the V2 receptor, Lixivaptan prevents the AVP-induced increase in intracellular cAMP, thus inhibiting the entire cascade.
Diagram of Lixivaptan's Signaling Pathway
Experimental Protocols for Biological Assays
Vasopressin V2 Receptor Binding Assay
Objective: To determine the binding affinity of Lixivaptan to the human vasopressin V2 receptor.
Materials:
-
Membranes from cells expressing the human V2 receptor
-
[³H]-Arginine Vasopressin (Radioligand)
-
Lixivaptan (Test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and BSA)
-
Non-specific binding control (e.g., unlabeled Arginine Vasopressin)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of Lixivaptan.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Lixivaptan by non-linear regression analysis of the competition binding data.
Intracellular cAMP Measurement Assay
Objective: To measure the effect of Lixivaptan on AVP-stimulated cAMP production in cells expressing the V2 receptor.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells)
-
Arginine Vasopressin (Agonist)
-
Lixivaptan (Antagonist)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and reagents
Protocol:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of Lixivaptan or vehicle in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of AVP (e.g., EC80) for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Construct a dose-response curve for Lixivaptan's inhibition of AVP-stimulated cAMP production and calculate the IC50 value.
Aquaporin-2 (AQP2) Phosphorylation and Trafficking Assay
Objective: To assess the effect of Lixivaptan on AVP-induced AQP2 phosphorylation and its translocation to the plasma membrane.
Materials:
-
Renal collecting duct cells (e.g., mpkCCD cells)
-
Arginine Vasopressin (or a selective V2R agonist like dDAVP)
-
Lixivaptan
-
Antibodies: anti-AQP2 and anti-phospho-S256-AQP2
-
Secondary antibodies (HRP-conjugated for Western blot, fluorescently-labeled for immunofluorescence)
-
Lysis buffer for Western blot
-
Fixation and permeabilization reagents for immunofluorescence
-
Western blot and immunofluorescence imaging equipment
Protocol (Western Blot for Phosphorylation):
-
Treat cultured cells with vehicle, AVP, or AVP in the presence of Lixivaptan for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against total AQP2 and phospho-S256-AQP2.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated AQP2 to total AQP2.
Protocol (Immunofluorescence for Trafficking):
-
Grow cells on coverslips and treat as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against AQP2.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips and visualize the subcellular localization of AQP2 using fluorescence microscopy.
-
Assess the degree of AQP2 translocation to the plasma membrane in the different treatment groups.
Diagram of Experimental Workflow for Biological Assays
Quantitative Data Summary
The following table summarizes key quantitative data for Lixivaptan from in vitro and in vivo studies.
| Parameter | Species | Value | Reference |
| IC50 (V2 Receptor Binding) | Human | 1.2 nM | |
| Rat | 2.3 nM | ||
| cAMP Inhibition (IC50) | Cells expressing human V2R | ~1-5 nM (estimated) | |
| Effect on Urine Osmolality | Rat (in vivo) | Significant decrease | |
| Effect on Urine Volume | Rat (in vivo) | Significant increase |
Note: The cAMP inhibition IC50 is an estimation based on the reported V2 receptor binding affinity and the mechanism of action. Specific experimental values may vary.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde synthesis. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the formylation of 1-(2-nitrophenyl)-1H-pyrrole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.[1][2][3]
Q2: What is the typical yield for the Vilsmeier-Haack formylation of N-substituted pyrroles?
A2: Yields can vary significantly depending on the substrate and reaction conditions. For electron-rich pyrroles, yields can be quite high. However, the presence of an electron-withdrawing group, such as the 2-nitrophenyl substituent, can deactivate the pyrrole ring towards electrophilic substitution, potentially leading to lower yields. Optimization of reaction parameters is crucial to maximize the yield.
Q3: At which position on the pyrrole ring does formylation occur?
A3: For 1-substituted pyrroles, formylation via the Vilsmeier-Haack reaction predominantly occurs at the C2 (α) position, which is the most electron-rich.[4] However, the formation of the C3 (β) substituted isomer is possible, and the ratio of α to β products is largely influenced by steric factors.
Q4: What are the main safety precautions for the Vilsmeier-Haack reaction?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent decomposition of the reagents.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My Vilsmeier-Haack reaction is resulting in a low yield or no product at all. What are the potential causes and solutions?
Answer: Low or no yield in the synthesis of this compound can be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous DMF and fresh, high-purity POCl₃ are used. The reagent should ideally be prepared fresh for each reaction.
-
Low Reactivity of the Substrate: The 2-nitrophenyl group is electron-withdrawing, which deactivates the pyrrole ring, making it less reactive towards electrophilic formylation. To overcome this, you may need to use more forcing reaction conditions, such as a higher temperature or a larger excess of the Vilsmeier reagent.
-
Suboptimal Reaction Temperature: The optimal temperature can be substrate-dependent. If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary. However, excessively high temperatures can lead to decomposition.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature.
-
Improper Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure that the aqueous work-up is performed correctly, typically by pouring the reaction mixture onto ice and neutralizing with a base like sodium acetate or sodium bicarbonate.
Issue 2: Formation of Multiple Products
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue. Key side products and solutions include:
-
Over-formylation (Di-formylation): Highly activated pyrroles can undergo formylation at multiple positions. To minimize this, carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrrole substrate is a good starting point for optimization. Adding the Vilsmeier reagent dropwise to the pyrrole solution can also help prevent localized high concentrations of the reagent.
-
Formation of the β-isomer: While α-formylation is generally preferred, the β-isomer can also be formed. The product ratio is primarily influenced by steric hindrance from the 1-substituent. Purification by column chromatography is typically required to separate these isomers.
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize the formation of chlorinated pyrrole byproducts.
-
Polymerization/Decomposition: A dark, tarry residue suggests polymerization or decomposition of the starting material or product. This is often caused by excessive heat or the presence of impurities. Ensure efficient stirring and temperature control, and use pure reagents and solvents.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can be varied to optimize the yield.
| Entry | Solvent | Temperature (°C) | DMF:POCl₃ Ratio | Vilsmeier Reagent:Substrate Ratio | Reaction Time (h) | Expected Yield (%) | Key Observations |
| 1 | 1,2-Dichloroethane | 0 to RT | 1:1.2 | 1.5:1 | 4 | 40-50 | Slow reaction, incomplete conversion |
| 2 | 1,2-Dichloroethane | 80 | 1:1.2 | 1.5:1 | 2 | 60-70 | Improved conversion, some side products |
| 3 | DMF | 60 | - | 2:1 | 3 | 55-65 | Good conversion, requires careful work-up |
| 4 | 1,2-Dichloroethane | 80 | 1:1.5 | 2:1 | 2 | 70-80 | Higher yield, potential for more side products |
| 5 | 1,2-Dichloroethane | 100 | 1:1.2 | 1.5:1 | 1.5 | ~50 | Increased decomposition observed |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole
This protocol describes the synthesis of the starting material, 1-(2-nitrophenyl)-1H-pyrrole.
Materials:
-
Pyrrole
-
2-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluoronitrobenzene (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-nitrophenyl)-1H-pyrrole.
Protocol 2: Vilsmeier-Haack Formylation of 1-(2-nitrophenyl)-1H-pyrrole
This protocol details the formylation of the synthesized starting material.
Materials:
-
1-(2-nitrophenyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (1.5 eq) in anhydrous DCE. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise while maintaining the temperature between 0-10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 1-(2-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred solution of sodium acetate (3.0 eq) in ice-water.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting guide for addressing low product yield.
References
Technical Support Center: Purification of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and solutions?
Answer: Low recovery of this compound can stem from several factors during extraction, chromatography, or recrystallization.
-
Incomplete Extraction: The product may not be fully extracted from the reaction mixture. Ensure the pH of the aqueous layer is adjusted appropriately to keep the product in the organic phase. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
-
Irreversible Adsorption on Silica Gel: The polar nature of the pyrrole and nitro groups can lead to strong adsorption on acidic silica gel during column chromatography. This can be mitigated by:
-
Deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent.
-
Using a less acidic stationary phase, such as neutral alumina.
-
-
Product Loss During Recrystallization:
-
Excessive Solvent: Using too much solvent for recrystallization will result in the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system of petroleum ether and ethyl acetate (in a 2:1 ratio) has been successfully used for the similar compound 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde and is a good starting point.[1]
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. Ensure the filtration apparatus is pre-heated.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I identify and remove them?
Answer: The nature of the impurities depends on the synthetic route used. A common synthesis involves the N-arylation of pyrrole-2-carbaldehyde with a 2-nitrophenyl electrophile.
Potential Impurities and Removal Strategies:
| Impurity | Identification | Purification Strategy |
| Unreacted Pyrrole-2-carbaldehyde | Can be identified by its characteristic signals in the 1H NMR spectrum. | Pyrrole-2-carbaldehyde is more polar than the desired product. Careful column chromatography with a gradient elution should allow for its separation. |
| Unreacted 2-Nitrophenylating Agent (e.g., 1-fluoro-2-nitrobenzene) | Can be detected by GC-MS or LC-MS. | This starting material is generally less polar than the product. It should elute earlier during column chromatography. |
| Side-products from the base or solvent | Difficult to predict without knowing the exact reaction conditions. | A thorough optimization of the column chromatography solvent system is the most effective way to separate these unknown impurities. |
Issue 3: Oiling Out During Recrystallization
Question: My product separates as an oil instead of crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute is too soluble in the chosen solvent or when the melting point of the solid is lower than the boiling point of the solvent.
-
Modify the Solvent System:
-
Add a "co-solvent" in which the compound is less soluble. For example, if you are using ethyl acetate, slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes slightly turbid, then heat to redissolve and cool slowly.
-
-
Lower the Crystallization Temperature: Allow the solution to cool very slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A common and effective solvent system for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent. A good starting point is a mixture of hexanes and ethyl acetate . You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The ideal ratio should be determined by thin-layer chromatography (TLC) first.
Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
A2: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems of differing polarities. The ideal solvent system for column chromatography will give your desired product a retention factor (Rf) of approximately 0.2-0.4 . This Rf value ensures that the compound will travel down the column at a reasonable rate and separate effectively from impurities.
Q3: What is the recommended stationary phase for column chromatography?
A3: Silica gel (230-400 mesh) is the most common and generally suitable stationary phase for the purification of this type of compound. If you experience significant streaking or low recovery due to the acidic nature of silica, consider using neutral alumina .
Q4: Can I use a single solvent for recrystallization?
A4: It is possible, but often a mixed solvent system provides better results. The ideal single solvent would dissolve your compound when hot but not when cold. You can perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find a suitable one. However, a combination like petroleum ether/ethyl acetate often gives finer control over the crystallization process.
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., 2:1 petroleum ether:ethyl acetate). Heat the mixture gently while stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualization
Caption: General experimental workflow for the purification of this compound.
References
troubleshooting side product formation in nitrophenylpyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenylpyrroles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the widely used Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing nitrophenylpyrroles, and what are the typical starting materials?
The most common method for synthesizing N-substituted pyrroles, including nitrophenylpyrroles, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of a typical nitrophenylpyrrole, such as 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, the starting materials are 2,5-hexanedione and 4-nitroaniline. The reaction can be conducted under neutral or weakly acidic conditions. While the reaction can proceed without a catalyst, the addition of a weak acid, like acetic acid, can accelerate the process.
Q2: I am observing a significant amount of a major byproduct in my nitrophenylpyrrole synthesis. What is it likely to be, and how can I minimize its formation?
The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[1][2] In the case of nitrophenylpyrrole synthesis from a 1,4-dicarbonyl compound, the furan byproduct results from the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the nitrophenylamine.
To minimize furan formation, consider the following strategies:
-
Control the pH: Furan formation is particularly favored in strongly acidic environments (pH < 3).[1] It is advisable to conduct the reaction under neutral or weakly acidic conditions. Using a weak acid like acetic acid is often sufficient to catalyze the desired pyrrole formation without significantly promoting the furan side reaction.[1]
-
Use an Excess of the Amine: Employing a molar excess of the nitrophenylamine can shift the reaction equilibrium towards the formation of the pyrrole. A molar ratio of 1.2:1 of the dicarbonyl compound to the amine has been shown to provide optimal yields in some cases.
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause, and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider the following adjustments:
-
Lower the Reaction Temperature: High temperatures can promote unwanted side reactions and polymerization.
-
Use a Milder Catalyst: Strong acids can lead to degradation of the reactants and product. Opt for a weaker acid catalyst or even neutral reaction conditions.
-
Ensure Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the nitrophenylamine can contribute to side reactions and tar formation.
Q4: The electron-withdrawing nitro group on the aniline makes it a weaker nucleophile. Will this slow down the reaction and require harsh conditions?
Counterintuitively, studies have shown that the presence of an electron-withdrawing group like a nitro group on the phenyl ring of the amine can have a positive effect on the rate of the Paal-Knorr reaction.[1] This is because the substituents also influence the basicity of the intermediate imine, making the nucleophile more reactive during the rate-determining cyclization step.[1] Therefore, harsh reaction conditions that could lead to side product formation may not be necessary.
Troubleshooting Guides
Problem 1: Low Yield of Nitrophenylpyrrole and Significant Furan Byproduct
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to weakly acidic (pH > 3) | Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[1][2] |
| Amine Stoichiometry | Use a slight excess of the nitrophenylamine (e.g., 1.1 to 1.2 equivalents) | Drives the equilibrium towards the formation of the desired pyrrole. |
| Catalyst | Weak acid (e.g., acetic acid) or a Lewis acid | Provides sufficient catalysis for pyrrole formation without promoting significant furan synthesis.[1] |
| Temperature | Moderate (e.g., 60-80 °C) | Balances reaction rate with minimizing side reactions. |
Problem 2: Formation of Tarry, Polymeric Material
| Parameter | Recommended Condition | Rationale |
| Temperature | Lower the reaction temperature | Reduces the rate of polymerization. |
| Catalyst Concentration | Use the minimum effective amount of catalyst | High concentrations of strong acids can promote polymerization. |
| Reaction Time | Monitor the reaction by TLC and stop when the starting material is consumed | Prolonged reaction times, especially at elevated temperatures, can lead to product degradation and polymerization. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) | Prevents oxidation of starting materials and intermediates, which can contribute to tar formation. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
Objective: To synthesize 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole from 2,5-hexanedione and 4-nitroaniline with minimized side product formation.
Materials:
-
2,5-hexanedione
-
4-nitroaniline
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in ethanol.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent, to isolate the pure 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
Protocol 2: Purification of Nitrophenylpyrrole from Furan Byproduct
Objective: To separate the desired nitrophenylpyrrole from the furan byproduct using column chromatography.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. The furan byproduct is typically less polar and will elute before the more polar nitrophenylpyrrole.
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified nitrophenylpyrrole.
Visualizations
Caption: Troubleshooting workflow for side product formation in nitrophenylpyrrole synthesis.
Caption: Competing pathways in the Paal-Knorr synthesis of nitrophenylpyrroles.
References
Technical Support Center: Optimization of Reaction Conditions for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two common and effective synthetic strategies for the preparation of this compound:
-
Method A: N-Arylation of Pyrrole-2-carbaldehyde: This approach involves the coupling of commercially available pyrrole-2-carbaldehyde with an activated 2-nitrophenyl halide (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) in the presence of a base. This is often a straightforward method if the starting materials are readily available.
-
Method B: Vilsmeier-Haack Formylation: This classic method involves the formylation of 1-(2-nitrophenyl)-1H-pyrrole using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This route is preferable if the N-aryl pyrrole precursor is easier to synthesize or more accessible than pyrrole-2-carbaldehyde.
Q2: I am experiencing low yields in my synthesis. What are the common culprits?
Low yields can stem from several factors, depending on the chosen synthetic route. Common issues include:
-
Poor quality of reagents: Ensure that solvents are anhydrous and reagents are pure. For the Vilsmeier-Haack reaction, the Vilsmeier reagent should be freshly prepared.[1]
-
Suboptimal reaction temperature: The optimal temperature can vary significantly. For N-arylation, higher temperatures may be needed to drive the reaction to completion, while the Vilsmeier-Haack reaction often requires careful temperature control to avoid side reactions.[1]
-
Incorrect stoichiometry: The molar ratios of reactants and catalysts are crucial. An excess of the amine or base might be necessary in some cases.
-
Product degradation: The pyrrole ring can be sensitive to strongly acidic conditions, which can lead to polymerization or decomposition, especially at elevated temperatures.[3]
Q3: My reaction is not proceeding to completion. How can I improve the conversion rate?
To improve the conversion rate, consider the following adjustments:
-
Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Elevate the temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions and product degradation.
-
Use a more effective catalyst or base: In N-arylation, a stronger base might be required. For the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is active.
-
Ensure efficient mixing: Proper stirring is essential, especially in heterogeneous reaction mixtures.
Q4: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
Byproduct formation is a common challenge. The nature of the byproducts depends on the synthetic method used:
-
In the Vilsmeier-Haack reaction , common byproducts can arise from the polymerization of the electron-rich pyrrole under acidic conditions.[1] To minimize this, maintain a low reaction temperature and neutralize the reaction mixture promptly during workup.[2]
-
In N-arylation reactions , side products can result from competing reactions of the base or solvent. The choice of solvent is critical; for instance, protic solvents might interfere with the reaction.
Q5: What are the recommended methods for purifying this compound?
The purification strategy depends on the physical properties of the product and the nature of the impurities.
-
Column chromatography: This is the most common and effective method for purifying the product from starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an efficient purification method.
-
Extraction: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. Washing with a saturated sodium bicarbonate solution can help neutralize any residual acid.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent fresh for each reaction. Ensure that DMF and POCl₃ are of high purity and free from moisture. Maintain a low temperature (0-10 °C) during its preparation as the formation is exothermic.[1] |
| Low Reactivity of Pyrrole Substrate | If the pyrrole has strongly electron-withdrawing substituents, it may be too deactivated for the Vilsmeier-Haack reaction. Consider using a more reactive formylating agent or a different synthetic route.[1] |
| Incorrect Reaction Temperature | The optimal reaction temperature can vary. For N-arylation, a higher temperature might be necessary. For the Vilsmeier-Haack reaction, careful temperature control is crucial to prevent side reactions.[1] |
| Poor Quality of Base or Solvent in N-Arylation | Use a strong, non-nucleophilic base like sodium hydride or potassium carbonate. Ensure the solvent (e.g., DMF, DMSO) is anhydrous. |
| Product Degradation | Pyrroles can be unstable in acidic conditions. Neutralize the reaction mixture promptly after completion, especially in the Vilsmeier-Haack reaction.[2][3] |
Problem 2: Significant Byproduct Formation
| Likely Byproduct | Possible Cause | Mitigation Strategy |
| Polymeric materials (dark tar) | Excessive acidity or high temperatures in the Vilsmeier-Haack reaction can cause polymerization of the electron-rich pyrrole.[1] | Maintain a low reaction temperature, add the pyrrole substrate slowly to the Vilsmeier reagent, and consider using a milder catalyst. |
| Furan derivatives | In some pyrrole syntheses, acid-catalyzed cyclization of starting materials can lead to furan byproducts.[3] | Adjust the pH to be less acidic (pH > 3) and use an excess of the amine component. |
| Over-oxidation products | In some synthetic routes, the aldehyde can be over-oxidized to a carboxylic acid.[4] | Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. |
Problem 3: Purification Challenges
| Issue | Possible Cause | Suggested Solution |
| Product is an oil | The product may be a non-crystalline oil, making recrystallization impossible. | Use vacuum distillation or column chromatography for purification.[1] |
| Contamination with starting material | The reaction has not gone to completion. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If separation is difficult, consider a different purification strategy.[1] |
| Product is water-soluble | The product has significant water solubility, leading to inefficient extraction with organic solvents. | Use continuous extraction or add salt to the aqueous layer ("salting out") to improve extraction efficiency.[1] |
| Formation of an emulsion during workup | The presence of polar solvents and byproducts can lead to the formation of a stable emulsion during aqueous extraction. | Add a saturated brine solution to help break the emulsion. |
Experimental Protocols
Method A: N-Arylation of Pyrrole-2-carbaldehyde
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Vilsmeier-Haack Formylation of 1-(2-nitrophenyl)-1H-pyrrole
-
In a three-necked flask, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C.[2]
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(2-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate.[2]
-
Heat the mixture to reflux for 15 minutes with vigorous stirring.[2]
-
Cool to room temperature and separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of N-Arylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 12 | 45 |
| 2 | NaH | DMF | 80 | 6 | 78 |
| 3 | Cs₂CO₃ | DMSO | 80 | 8 | 65 |
| 4 | NaH | THF | 65 | 12 | 30 |
| 5 | NaH | DMF | 80 | 6 | 78 |
Table 2: Optimization of Vilsmeier-Haack Formylation
| Entry | Equivalents of Vilsmeier Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | CH₂Cl₂ | 40 | 4 | 55 |
| 2 | 1.5 | CH₂Cl₂ | 40 | 4 | 62 |
| 3 | 1.2 | 1,2-Dichloroethane | 80 | 2 | 75 |
| 4 | 1.5 | 1,2-Dichloroethane | 80 | 2 | 72 |
| 5 | 1.2 | 1,2-Dichloroethane | 80 | 2 | 75 |
Mandatory Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: The relationship between key reaction parameters and outcomes in chemical synthesis.
References
stability issues of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, focusing on its stability issues under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues of this compound in acidic environments?
A1: While specific degradation kinetics for this compound are not extensively documented in publicly available literature, pyrrole-based compounds are generally known to be unstable in strongly acidic conditions.[1][2] The primary stability concern is acid-catalyzed polymerization. Protonation of the pyrrole ring can lead to a loss of aromaticity, forming a reactive cationic intermediate that can initiate polymerization, often observed as the formation of a dark-colored precipitate or resinous material.[1][2]
Q2: How do the substituents (2-nitrophenyl and carbaldehyde groups) affect the stability of the pyrrole ring in acid?
A2: The 1-(2-nitrophenyl) and 2-carbaldehyde groups are both electron-withdrawing. These groups decrease the electron density of the pyrrole ring. This reduction in electron density is expected to lessen the basicity of the pyrrole nitrogen, thereby making protonation under acidic conditions less favorable compared to unsubstituted pyrrole. Consequently, this compound is likely more resistant to acid-catalyzed polymerization than pyrrole itself. However, the aldehyde functional group may be susceptible to other acid-catalyzed reactions, such as acetal formation in the presence of alcohols.
Q3: What visual or spectroscopic changes might indicate degradation of the compound in an acidic solution?
A3: Degradation of this compound in acidic solution can manifest in several ways:
-
Color Change: A noticeable change in the solution's color, often to a darker brown or black, can indicate the formation of polymeric byproducts.
-
Precipitate Formation: The appearance of a solid precipitate or a resinous, insoluble material is a strong indicator of polymerization.
-
Spectroscopic Changes: In UV-Vis spectroscopy, a decrease in the absorbance at the characteristic λmax of the compound, along with the appearance of new absorption bands at different wavelengths, would suggest decomposition. In NMR spectroscopy, the appearance of complex, broad signals and a decrease in the intensity of the sharp signals corresponding to the starting material would indicate polymerization or other degradation pathways.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. Avoid contact with strong acids and oxidizing agents during storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound in acidic media.
| Problem | Possible Cause | Troubleshooting/Solution |
| Reaction mixture turns dark brown/black upon addition of acid. | Acid-catalyzed polymerization of the pyrrole ring. | - Use milder acidic conditions: If possible, use a weaker acid or a buffered solution to achieve the desired pH. - Lower the reaction temperature: Running the reaction at a lower temperature can slow down the rate of polymerization. - Protect the pyrrole nitrogen: If the experimental design allows, consider protecting the pyrrole nitrogen with a suitable protecting group that is stable to the reaction conditions but can be removed later. - Decrease reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize exposure to acidic conditions. |
| Formation of an insoluble, sticky precipitate. | Polymerization of the starting material. | - Filter the mixture: If the desired product is soluble, the polymer can often be removed by filtration. - Solvent screening: Try different solvents to see if the polymer is less soluble, allowing for easier separation. - Re-evaluate reaction conditions: This is a strong indication that the acidic conditions are too harsh. Refer to the solutions for the "darkening of reaction mixture" issue. |
| Low yield of the desired product in an acid-catalyzed reaction. | Degradation of the starting material or product. | - Optimize acid concentration: Perform small-scale trials with varying concentrations of the acid to find the optimal balance between reaction rate and compound stability. - Gradual addition of acid: Add the acid slowly to the reaction mixture to avoid localized high concentrations. - In situ analysis: Use techniques like TLC, LC-MS, or in situ IR to monitor the reaction progress and identify the formation of byproducts. |
| Inconsistent reaction outcomes. | Variability in the purity of the starting material or reagents. | - Check purity of starting material: Ensure the this compound is pure before use. Impurities can sometimes catalyze decomposition. - Use fresh, high-purity reagents: Ensure the acid and solvent are of high quality and free from contaminants. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data in the literature for the acid-catalyzed degradation of this compound, the following table presents a hypothetical representation of stability data. This table is intended to serve as a template for researchers to generate their own data.
| Acidic Condition (Aqueous) | Temperature (°C) | Time (hours) | Degradation (%) | Appearance |
| 1 M HCl | 25 | 1 | ~5 | Clear, pale yellow solution |
| 1 M HCl | 25 | 6 | ~20 | Light brown solution |
| 1 M HCl | 50 | 1 | ~15 | Light brown solution |
| 1 M HCl | 50 | 6 | >50 | Dark brown solution with precipitate |
| 0.1 M HCl | 25 | 24 | <5 | Clear, pale yellow solution |
| 1 M Acetic Acid | 25 | 24 | <2 | Clear, pale yellow solution |
Experimental Protocols
Protocol for Assessing the Acid Stability of this compound
This protocol outlines a general method for determining the stability of the title compound in an acidic solution using HPLC analysis.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
-
Preparation of Acidic Solutions:
-
Prepare aqueous solutions of the desired acids at various concentrations (e.g., 1 M HCl, 0.1 M HCl, 1 M H₂SO₄).
-
-
Stability Experiment Setup:
-
In separate vials, add a known volume of the stock solution to a known volume of the acidic solution to achieve the desired final concentration of the compound and the acid. For example, add 100 µL of the stock solution to 900 µL of the 1 M HCl solution.
-
Prepare a control sample by adding the same volume of the stock solution to a neutral solvent (e.g., water or the reaction solvent without acid).
-
Incubate the vials at a constant temperature (e.g., 25°C or 50°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation by neutralizing the aliquot with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with a suitable C18 column.
-
Use a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Monitor the elution using a UV detector at the λmax of this compound.
-
Quantify the peak area of the compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
Caption: Plausible degradation pathway under acidic conditions.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Purification of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound?
A1: Common impurities can include unreacted starting materials such as pyrrole-2-carbaldehyde and 1-fluoro-2-nitrobenzene. Additionally, side products from the N-arylation reaction or subsequent degradation may be present. Depending on the reaction conditions, isomers (e.g., 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde) could also be present if the starting materials contain isomeric impurities.
Q2: What is a suitable starting point for a recrystallization solvent system?
A2: For a structurally similar compound, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a solvent system of petroleum ether-ethyl acetate (2:1) has been successfully used to obtain colorless crystals.[1] This would be a logical starting point for solvent screening. General principles of recrystallization suggest using a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. For a related compound, 2-methyl-5-(2-nitrophenyl)-1H-pyrrole, a mobile phase of petroleum ether:ethyl acetate (19:1) was used with silica gel plates. You can visualize the spots under UV light.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. To troubleshoot this, you can:
-
Add more solvent: This can sometimes keep the compound dissolved at a lower temperature.
-
Change the solvent system: Try a solvent with a lower boiling point or a different polarity.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Pre-purify your material: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Try a more polar solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | Solution is not supersaturated; too much solvent was used. | Reheat the solution and evaporate some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Ensure slow cooling.[2] |
| Poor recovery of the purified compound. | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of hot solvent used for dissolution. To avoid premature crystallization, use a pre-heated funnel for hot filtration. |
| Crystals are colored or appear impure. | Incomplete removal of colored impurities. | Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation of the product from impurities. | Incorrect eluent system; column overloading. | Optimize the eluent system using TLC. A common starting point for similar compounds is a non-polar solvent with a small amount of a more polar solvent (e.g., hexane/ethyl acetate).[3] Try running a gradient elution, gradually increasing the polarity.[4] Ensure you are not loading too much crude material onto the column. |
| The compound is not eluting from the column. | Eluent is not polar enough; compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. To check for stability on silica, you can run a 2D TLC.[5] If the compound is acid-sensitive, the silica gel can be deactivated with a small amount of triethylamine in the eluent.[4] |
| Streaking or tailing of spots on TLC. | Column is overloaded; sample is not sufficiently soluble in the eluent. | Load less sample onto the column. Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.[4] |
| Cracks appearing in the silica gel bed. | Improper packing of the column; running the column dry. | Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to obtain a crystalline solid of high purity.
Materials:
-
Crude this compound
-
Petroleum ether
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Begin with a solvent system of petroleum ether:ethyl acetate (2:1). This has been shown to be effective for a similar compound.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat gently with swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Based on TLC analysis of the crude material, determine an appropriate eluent system. A good starting point is a petroleum ether:ethyl acetate mixture (e.g., 19:1), which has been used for a related compound.[7] The ideal Rf value for the product should be around 0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, use a dry loading method.[4]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Challenges in the Scale-Up of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the N-Arylation Step
-
Question: We are experiencing low yields during the N-arylation of pyrrole-2-carbaldehyde with 1-fluoro-2-nitrobenzene. What are the potential causes and solutions?
-
Answer: Low yields in the N-arylation step can stem from several factors. Firstly, incomplete deprotonation of pyrrole-2-carbaldehyde can be a major issue. Ensure that a strong enough base, such as sodium hydroxide or potassium tert-butoxide, is used in an appropriate stoichiometric ratio. The reaction is also highly sensitive to moisture; ensure all reagents and solvents are anhydrous. The reaction temperature should be carefully controlled, as side reactions may occur at elevated temperatures. Finally, the purity of the starting materials, particularly the pyrrole-2-carbaldehyde, is crucial, as impurities can interfere with the reaction.
Issue 2: Formation of Impurities and Side Products
-
Question: Our final product is contaminated with significant impurities. What are the likely side reactions, and how can we minimize them?
-
Answer: Common impurities can arise from several sources. Unreacted starting materials are a common issue, which can be addressed by adjusting the stoichiometry of the reactants and extending the reaction time. Side reactions such as the dimerization or polymerization of pyrrole-2-carbaldehyde can occur, especially in the presence of acid or at high temperatures. Careful control of the reaction conditions is therefore critical. Additionally, during the Vilsmeier-Haack formylation to produce the pyrrole-2-carbaldehyde precursor, over-formylation or chlorination of the pyrrole ring can occur. To avoid this, it is important to control the stoichiometry of the Vilsmeier reagent and maintain a low reaction temperature.
Issue 3: Difficulties in Product Purification
-
Question: We are facing challenges in purifying the final product, this compound, at a larger scale. What are the recommended purification strategies?
-
Answer: For large-scale purification, traditional column chromatography can be inefficient. Recrystallization is often a more viable option for solid products. A thorough investigation of different solvent systems is recommended to find one that provides good recovery and high purity. For products that are oils or do not crystallize easily, vacuum distillation can be an effective purification method. It is also beneficial to perform aqueous washes (acidic and/or basic) during the work-up to remove ionic impurities before the final purification step.
Issue 4: Exothermic Reaction and Temperature Control at Scale
-
Question: We are concerned about the exothermicity of the reaction, especially during scale-up. How can we manage the reaction temperature effectively?
-
Answer: Both the formation of the Vilsmeier reagent and the N-arylation step can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. It is crucial to have an efficient cooling system for the reactor. The addition of reagents should be done slowly and in a controlled manner to manage the rate of heat generation. Monitoring the internal reaction temperature in real-time is essential to prevent thermal runaways, which could lead to side reactions and compromise the safety of the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective two-step synthetic route involves the Vilsmeier-Haack formylation of pyrrole to produce pyrrole-2-carbaldehyde, followed by an N-arylation reaction with an activated aryl halide such as 1-fluoro-2-nitrobenzene in the presence of a base.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: The Vilsmeier-Haack reagents, such as phosphorus oxychloride, are toxic and corrosive and react violently with water. The N-arylation step may involve flammable solvents and strong bases. It is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have proper quenching procedures in place. A thorough risk assessment should be conducted before performing the reaction at scale.
Q3: How does the nitro group on the phenyl ring affect the N-arylation reaction?
A3: The electron-withdrawing nature of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, which is beneficial for the N-arylation reaction. However, it can also influence the electronic properties of the final molecule, which might affect its stability and purification.
Q4: Can alternative methods be used for the N-arylation step?
A4: Yes, other methods such as the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with the pyrrole, can be employed.[1] However, this method often requires higher temperatures and the use of a metal catalyst, which may need to be removed from the final product.
Quantitative Data Summary
| Parameter | Vilsmeier-Haack Formylation (General) | N-Arylation of Pyrrole-2-carbaldehyde |
| Reactants | Pyrrole, DMF, POCl₃ | Pyrrole-2-carbaldehyde, 1-Fluoro-2-nitrobenzene, Base |
| Solvent | Dichloromethane or neat | DMSO |
| Temperature | 0 - 10 °C (reagent formation), Reflux | Room Temperature |
| Typical Yield | 70-90% | ~72% (for a similar analogue)[2] |
| Purity | >95% after purification | >98% after purification |
Experimental Protocols
1. Vilsmeier-Haack Formylation of Pyrrole (Illustrative Protocol)
This protocol describes the general procedure for the formylation of pyrrole.
-
Materials: Pyrrole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Water, Diethyl ether, Sodium carbonate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool DMF in an ice bath.
-
Slowly add POCl₃ while maintaining the temperature between 10-20°C.
-
After the initial exothermic reaction subsides, stir the mixture for an additional 15 minutes.
-
Cool the mixture and add DCM.
-
Slowly add a solution of pyrrole in DCM to the cooled mixture over 1 hour.
-
After the addition is complete, reflux the mixture for 15 minutes.
-
Cool the mixture and cautiously add a solution of sodium acetate in water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with a saturated sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Remove the solvents under reduced pressure and purify the crude pyrrole-2-carbaldehyde by vacuum distillation or recrystallization.[3]
-
2. N-Arylation of Pyrrole-2-carbaldehyde
This protocol is a representative procedure for the synthesis of this compound.[4]
-
Materials: Pyrrole-2-carbaldehyde, 1-Fluoro-2-nitrobenzene, Sodium hydroxide (NaOH), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Brine.
-
Procedure:
-
To a stirred solution of pyrrole-2-carbaldehyde (1 mmol) in DMSO (1 mL), add NaOH (1.5 mmol).
-
Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated brine solution.
-
Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[4]
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
preventing over-oxidation in pyrrole-2-carbaldehyde synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent over-oxidation and other common issues during the synthesis of pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing pyrrole-2-carbaldehyde?
A1: The Vilsmeier-Haack reaction is the most widely used and preferred method for the formylation of pyrrole to produce pyrrole-2-carbaldehyde.[1][2] This method is generally scalable and involves reacting pyrrole with a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
Q2: What constitutes "over-oxidation" in this synthesis, and what are the primary byproducts?
A2: In the context of this synthesis, over-oxidation refers to the conversion of the desired pyrrole-2-carbaldehyde to 2-pyrrolecarboxylic acid.[6] The aldehyde group is susceptible to oxidation, especially when exposed to air and light.[6] Other undesirable side products can include isomeric pyrrole-3-carbaldehyde and polymeric tars resulting from pyrrole's instability in highly acidic conditions.[1][4]
Q3: What are the main causes of low yield and product degradation?
A3: Low yields and product degradation are often caused by several factors. The Vilsmeier-Haack reaction is highly exothermic, and poor temperature control can lead to polymerization.[4] Furthermore, if the acidic reaction products are not sufficiently neutralized during the workup phase, the yield can drop dramatically, resulting in a badly discolored product that is difficult to purify.[3]
Q4: How should the final pyrrole-2-carbaldehyde product be stored to ensure stability?
A4: Pyrrole-2-carbaldehyde is a crystalline solid with a relatively low melting point (43-46 °C) and can be unstable if not stored properly.[7] It is susceptible to oxidation and photodegradation.[6] To ensure stability, the product should be stored in a tightly sealed container at refrigerated temperatures (2°C - 8°C), protected from light and air.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Issue 1: The reaction mixture turns dark, and the final product is a low-yield, discolored tar or oil.
-
Potential Cause 1: Improper Temperature Control. The formation of the Vilsmeier reagent (DMF + POCl₃) and its subsequent reaction with pyrrole are exothermic.[3][4] Uncontrolled temperature increases can promote polymerization and the formation of degradation products.
-
Solution: Maintain strict temperature control throughout the process. The initial formation of the Vilsmeier reagent should be performed in an ice bath to keep the temperature between 10–20°C. The addition of the pyrrole solution should also be done at a low temperature (around 5°C).[3]
-
-
Potential Cause 2: Inadequate Neutralization. The reaction generates acidic byproducts. Failure to neutralize these acids during the workup phase leads to the degradation of the acid-sensitive pyrrole product.
-
Solution: Use a sufficient amount of a basic solution to quench the reaction. A solution of sodium acetate trihydrate is effective.[3] Ensure vigorous stirring during neutralization to bring the aqueous base into close contact with the organic phase. The subsequent washing with a saturated sodium carbonate solution also helps remove residual acids.[3]
-
Issue 2: The primary isolated product is identified as 2-pyrrolecarboxylic acid.
-
Potential Cause: Over-oxidation. The aldehyde product has been oxidized to the corresponding carboxylic acid. This can happen due to excessive exposure to atmospheric oxygen during a lengthy workup or improper storage of the isolated product.[6]
-
Solution: While the Vilsmeier-Haack reaction itself is not an oxidation, care should be taken during workup and storage. Minimize the exposure of the product to air. Consider working under an inert atmosphere (e.g., nitrogen or argon) during the final purification and storage stages if the product is intended for long-term use or requires very high purity. Store the final product under refrigeration and protected from light.[8]
-
Issue 3: The reaction fails to proceed, or the yield is extremely low, even with proper temperature control.
-
Potential Cause 1: Reagent Quality. The reagents used, particularly pyrrole and phosphorus oxychloride, may be of poor quality. Pyrrole should be freshly distilled as it can darken and polymerize over time. POCl₃ is reactive with water.
-
Solution: Use freshly distilled pyrrole for the reaction.[3] Ensure that the DMF and POCl₃ are high purity and anhydrous.
-
-
Potential Cause 2: Inefficient Stirring. The reaction mixture can be biphasic, especially during the hydrolysis/neutralization step.[3]
-
Solution: Maintain efficient and vigorous stirring throughout the reaction and workup to ensure proper mixing of reactants and phases.[3]
-
Reaction Pathway and Troubleshooting Diagrams
Caption: Desired formylation reaction versus the undesired over-oxidation side reaction.
Caption: A logical workflow for diagnosing and solving common synthesis problems.
Key Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is adapted from a reliable, peer-reviewed procedure.[3] It outlines the synthesis of pyrrole-2-carbaldehyde with conditions optimized to minimize side reactions.
Reagent and Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |
| Pyrrole | 67.09 | 67 | 1.0 | 1.0 |
| Dimethylformamide (DMF) | 73.09 | 80 | 1.1 | 1.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 169 | 1.1 | 1.1 |
| Sodium Acetate Trihydrate | 136.08 | 750 | 5.5 | 5.5 |
| Ethylene Dichloride | 98.96 | 500 mL | - | - |
Step-by-Step Procedure
Caption: Key stages of the pyrrole-2-carbaldehyde synthesis procedure.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel, place 80 g (1.1 moles) of dimethylformamide. Immerse the flask in an ice bath. While maintaining an internal temperature of 10–20°C, add 169 g (1.1 moles) of phosphorus oxychloride over 15 minutes. Remove the ice bath and stir the resulting complex for an additional 15 minutes.[3]
-
Pyrrole Addition: Replace the ice bath and add 250 mL of ethylene dichloride. Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride over a period of 1 hour.[3]
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.[3]
-
Quenching and Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Once the addition is complete, reflux the mixture for another 15 minutes while maintaining vigorous stirring.[3]
-
Extraction and Washing: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether. Combine all organic layers and wash them carefully with saturated aqueous sodium carbonate solution.[3]
-
Purification: Dry the combined organic solution over anhydrous sodium carbonate. Remove the solvents via distillation. The remaining liquid is then transferred to a Claisen flask and purified by vacuum distillation to yield pure pyrrole-2-carbaldehyde.[3] The expected yield of the pure product is 78–79%.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Page loading... [guidechem.com]
- 7. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1H-Pyrrole-2-carbaldehyde | 1003-29-8 | FP07114 [biosynth.com]
Technical Support Center: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The synthesis is typically a two-step process: the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by an Ullmann-type N-arylation with a 2-halonitrobenzene. This guide addresses potential issues that may arise during these experimental procedures.
Troubleshooting Guides
Step 1: Vilsmeier-Haack Formylation of Pyrrole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pyrrole-2-carbaldehyde | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Decomposition: The product may be sensitive to harsh work-up conditions. | 1. Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous solvents and high-purity, dry reagents (DMF and POCl₃). 2. Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 3. During work-up, neutralize acidic byproducts carefully with a saturated sodium bicarbonate solution. Avoid excessive heat during solvent removal. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. 2. Impurities: Impurities in the starting pyrrole can lead to polymerization. | 1. Maintain strict temperature control (0-10 °C) during the preparation of the Vilsmeier reagent and its addition to the pyrrole solution using an ice bath. 2. Use freshly distilled pyrrole for the best results. |
| Multiple Products Observed on TLC | 1. Di-formylation: Use of excess Vilsmeier reagent can lead to the formation of pyrrole-2,5-dicarbaldehyde. 2. Reaction at other positions: While the 2-position is favored, minor amounts of 3-formylpyrrole can form. | 1. Use a stoichiometry of approximately 1:1 for the pyrrole and the Vilsmeier reagent. 2. Optimize reaction conditions (temperature and reaction time) to favor the formation of the desired 2-carbaldehyde. Purify the crude product using column chromatography. |
Step 2: Ullmann N-Arylation of Pyrrole-2-carbaldehyde
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. 2. Incorrect Solvent Choice: The solvent can significantly impact the reaction rate and yield. 3. Base Inefficiency: The choice and amount of base are critical for the deprotonation of the pyrrole. | 1. Use a high-purity copper catalyst and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. DMSO has been shown to be a superior solvent for the N-arylation of pyrroles compared to DMF, DMA, or 1,4-dioxane. 3. Use a strong, non-nucleophilic base such as sodium hydroxide or potassium carbonate. Ensure the base is finely powdered and dry. |
| Formation of Byproducts | 1. Homocoupling of the Aryl Halide: This can occur at higher temperatures. 2. Dehalogenation of the Aryl Halide: This can be a side reaction, particularly with more reactive aryl halides. 3. Decomposition of the Aldehyde: The aldehyde functionality can be sensitive to the reaction conditions. | 1. Optimize the reaction temperature; avoid excessively high temperatures. 2. Use the appropriate stoichiometry of reactants and consider a milder base if dehalogenation is significant. 3. Monitor the reaction progress and avoid prolonged reaction times. |
| Difficult Purification of the Final Product | 1. Residual Copper Catalyst: Can be difficult to remove completely. 2. Closely Eluting Impurities: Byproducts may have similar polarity to the desired product. | 1. After the reaction, quench with aqueous ammonia solution to complex with the copper, followed by extraction. A filtration through a short plug of silica gel or celite can also be effective. 2. Utilize column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the N-arylation step?
A1: The solvent plays a crucial role in dissolving the reactants and catalyst, and its polarity can significantly influence the reaction rate and yield. For the copper-catalyzed N-arylation of pyrroles, polar aprotic solvents are generally preferred.
Q2: Which solvent is recommended for the synthesis of this compound?
A2: Based on studies of similar N-arylation reactions of pyrroles, Dimethyl Sulfoxide (DMSO) is the recommended solvent as it has been shown to provide superior yields compared to other polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and 1,4-dioxane.
Q3: What are the common side reactions to look out for during the Ullmann N-arylation?
A3: Common side reactions include the homocoupling of the 2-halonitrobenzene to form 2,2'-dinitrobiphenyl, and the reduction of the nitro group, although the latter is less common under standard Ullmann conditions. Decomposition of the pyrrole-2-carbaldehyde can also occur under harsh conditions.
Q4: How can I confirm the formation of the Vilsmeier reagent?
A4: The Vilsmeier reagent is typically a colorless to pale yellow solid or viscous oil. Its formation from DMF and POCl₃ is an exothermic reaction. While direct characterization is often not necessary in a synthetic setting, a successful formylation reaction is a good indicator of its formation.
Q5: Is it necessary to use an inert atmosphere for both reaction steps?
A5: For the Vilsmeier-Haack formylation, while not strictly always necessary, carrying out the reaction under a nitrogen or argon atmosphere is good practice to prevent the introduction of moisture which can deactivate the Vilsmeier reagent. For the copper-catalyzed Ullmann N-arylation, using an inert atmosphere is more critical to prevent the oxidation and deactivation of the copper catalyst, which can lead to lower yields.
Data Presentation
Table 1: Effect of Solvent on the Yield of N-arylation of Pyrrole *
| Solvent | Yield (%) |
| DMSO | 80 |
| DMF | Low Yield |
| DMA | Low Yield |
| 1,4-Dioxane | Low Yield |
| Water | No Product |
*Data adapted from a study on the copper-catalyzed N-arylation of pyrrole with 4-iodoanisole. This provides a strong indication of solvent suitability for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a standard organic synthesis procedure.
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise while maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Re-cool the mixture in an ice bath and add anhydrous ethylene dichloride.
-
Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 equivalent) in ethylene dichloride dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Remove the solvents by distillation and purify the resulting liquid by vacuum distillation to obtain pyrrole-2-carbaldehyde.
Protocol 2: Synthesis of this compound via Ullmann N-Arylation
This protocol is a general procedure adapted from literature for the N-arylation of substituted pyrrole-2-carboxaldehydes.
-
To a stirred solution of pyrrole-2-carbaldehyde (1.0 equivalent) in Dimethyl Sulfoxide (DMSO), add sodium hydroxide (1.5 equivalents).
-
Slowly add 1-fluoro-2-nitrobenzene (1.1 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated brine solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) to afford this compound.
Mandatory Visualization
Technical Support Center: Optimizing Reactions of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization for this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for catalytic transformation?
A1: The molecule has two primary sites for catalytic reactions: the aromatic nitro group and the aldehyde functional group. The nitro group is readily reduced to an amine, which is a common transformation. The aldehyde can undergo a variety of reactions, including oxidation, reduction, and C-C bond formation (e.g., Wittig, aldol, or Grignard reactions).
Q2: What is the most common and critical reaction for this molecule in drug development?
A2: The most frequent and critical reaction is the selective reduction of the 2-nitro group to a 2-amino group. This transformation is a key step in the synthesis of various heterocyclic compounds, such as lixivaptan, a vasopressin receptor antagonist.[1] The resulting amino group can then be used for cyclization reactions to form fused ring systems.
Q3: Which catalysts are generally recommended for the reduction of the aromatic nitro group?
A3: Catalytic hydrogenation is the preferred method. The choice of catalyst depends on the desired selectivity and the presence of other functional groups.
-
Palladium on carbon (Pd/C) is a highly effective and common choice for the hydrogenation of aromatic nitro groups.[2]
-
Raney Nickel is another robust catalyst for this transformation and can be advantageous if dehalogenation of aryl halides is a concern on a more complex substrate.[2][3]
-
Tin(II) chloride (SnCl2) , iron (Fe), or zinc (Zn) in acidic media are suitable for achieving nitro group reduction when other reducible groups that are sensitive to catalytic hydrogenation are present.[2]
Q4: Can I selectively react with the aldehyde group without affecting the nitro group?
A4: Yes, many reactions of the aldehyde can be performed while leaving the nitro group intact. For instance, Wittig reactions, Knoevenagel condensations, and the formation of imines or oximes are typically compatible with the nitro group. However, reactions employing strongly reducing hydrides (like LiAlH4) may also reduce the nitro group.[2]
Q5: Are there organocatalytic approaches for reactions involving this molecule?
A5: Organocatalysis is a powerful tool for many transformations. For the aldehyde group, proline and its derivatives can catalyze aldol reactions, while chiral secondary amines can be used for asymmetric alpha-functionalization. These methods can offer excellent chemo- and enantioselectivity under mild conditions.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Nitro Group Reduction via Catalytic Hydrogenation
Q: I am attempting to reduce the nitro group on this compound using Pd/C and H₂ gas, but my yields are consistently low.
A: Low yields in catalytic hydrogenation can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Possible Causes & Solutions:
-
Catalyst Activity:
-
Is the catalyst fresh? Pd/C can lose activity over time, especially if not stored properly under an inert atmosphere. Use a fresh batch of catalyst.
-
Is the catalyst loading sufficient? For laboratory scale, a catalyst loading of 5-10 mol% (by weight of palladium) is typical. If the reaction is sluggish, consider increasing the loading.
-
Has the catalyst been poisoned? Sulfur-containing impurities from starting materials or solvents can poison palladium catalysts. Ensure high-purity reagents and solvents.
-
-
Reaction Conditions:
-
Is the hydrogen pressure adequate? While some reductions proceed at atmospheric pressure, others require higher pressures (e.g., 50-100 psi). Ensure your equipment is rated for the pressure used.
-
Is the solvent appropriate? Methanol, ethanol, and ethyl acetate are common solvents for these reductions. Ensure the substrate is fully dissolved.
-
Is the temperature optimal? Most nitro reductions proceed well at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but be cautious of potential side reactions. Most nitro group reductions are highly exothermic and require careful temperature control.[5]
-
-
Substrate Purity:
-
Are there impurities in the starting material? As mentioned, certain impurities can act as catalyst poisons. Purify the starting this compound by recrystallization or column chromatography if necessary.
-
Issue 2: Formation of Unwanted Byproducts
Q: During the reduction of the nitro group, I am observing byproducts in my TLC/LC-MS analysis. What could they be and how can I avoid them?
A: The formation of byproducts is often related to over-reduction or side reactions of the aldehyde.
Possible Byproducts & Prevention Strategies:
-
Reduction of the Aldehyde:
-
Observation: You may see the formation of 1-(2-aminophenyl)-1H-pyrrol-2-yl)methanol.
-
Cause: Some catalysts, particularly under harsh conditions (high pressure, high temperature), can also reduce the aldehyde to an alcohol.
-
Solution:
-
Use a milder catalyst system. Often, transfer hydrogenation (e.g., using ammonium formate or hydrazine as the hydrogen source with Pd/C) can be more selective.
-
Optimize reaction conditions: use lower hydrogen pressure and maintain room temperature.
-
Consider chemical reducing agents like SnCl₂ or Fe/HCl, which are highly selective for the nitro group in the presence of an aldehyde.[2]
-
-
-
Hydroxylamine or Azo Compound Formation:
-
Observation: Incomplete reduction can lead to the formation of hydroxylamine or azo intermediates.[3]
-
Cause: Insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst can halt the reduction at an intermediate stage.
-
Solution:
-
Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
-
Increase the reaction time or hydrogen pressure if the reaction stalls.
-
Use a fresh, active catalyst.
-
-
Data Presentation
Table 1: Comparison of Catalysts for Aromatic Nitro Group Reduction
The following data is representative of typical results for the reduction of aromatic nitro compounds and should be used as a guideline for optimizing the reaction of this compound.
| Catalyst System | Typical Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Potential Issues |
| H₂, Pd/C (5%) | 4-Nitroacetophenone | Methanol | 25 | 2-4 | >95 | Highly efficient; may reduce other functional groups (alkenes, alkynes, aldehydes).[2] |
| H₂, Raney Ni | 2-Chloronitrobenzene | Ethanol | 25-50 | 4-8 | >90 | Good for substrates with halogens where dehalogenation is a concern with Pd/C.[2][3] |
| Fe, NH₄Cl | 4-Nitrotoluene | Ethanol/H₂O | 80 | 3-6 | >90 | Cost-effective and selective; requires workup to remove iron salts.[5] |
| SnCl₂·2H₂O | 2,4-Dinitrotoluene | Ethyl Acetate | 60 | 2-5 | >95 | Very mild and selective for nitro groups; produces tin waste.[2] |
| HCOONH₄, Pd/C | 1-Nitronaphthalene | Methanol | 60 | 1-3 | >95 | Transfer hydrogenation is often fast, mild, and avoids pressurized H₂ gas. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To selectively reduce the nitro group to an amine.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
To a hydrogenation vessel, add this compound.
-
Add a sufficient amount of methanol to dissolve the starting material (e.g., 10-20 mL per gram of substrate).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with nitrogen or argon three times to remove any oxygen.
-
Flush the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (start with 50 psi).
-
Begin vigorous stirring or shaking at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for TLC or LC-MS analysis (after safely depressurizing and flushing with inert gas).
-
Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-aminophenyl)-1H-pyrrole-2-carbaldehyde, which can be purified further if necessary.
Protocol 2: Wittig Reaction of this compound
Objective: To convert the aldehyde group to an alkene, leaving the nitro group intact.
Materials:
-
(Triphenylphosphoranylidene)acetate (or another suitable Wittig reagent, 1.1 eq)
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in dry DCM.
-
Add the Wittig reagent in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired alkene product from triphenylphosphine oxide.
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting guide for low yield in catalytic nitro group reduction.
References
- 1. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Recent approaches in the organocatalytic synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Isolating Pure 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the workup and purification of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and yield of pure this compound?
A1: Pure this compound is a light brown solid. Following the provided synthesis and workup protocol, a yield of approximately 96% can be expected.
Q2: What are the key spectral characteristics for confirming the identity and purity of the final product?
A2: The identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts are detailed in the quantitative data section below.
Q3: What are some common impurities or side products to be aware of during the synthesis and workup?
A3: Potential impurities can include unreacted starting materials (pyrrole-2-carbaldehyde and 1-fluoro-2-nitrobenzene), and polymeric materials formed from the pyrrole starting material, especially if the reaction conditions are not well-controlled. In N-arylation reactions, side products from diaryl ether formation or reduction of the nitro group can also occur, though less common under the specified conditions.
Q4: Is this compound stable under typical purification conditions?
A4: Pyrrole rings can be sensitive to strong acids, which can lead to polymerization. The aldehyde functional group can be susceptible to oxidation. Therefore, it is advisable to avoid strongly acidic conditions and prolonged exposure to air during the workup and purification.
Experimental Protocols
Synthesis and Workup of this compound
This protocol is adapted from a peer-reviewed procedure.
Materials:
-
Pyrrole-2-carboxaldehyde
-
1-fluoro-2-nitrobenzene
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of pyrrole-2-carboxaldehyde (1 mmol) in DMSO (1 mL), add NaOH (1.5 mmol) and 1-fluoro-2-nitrobenzene (1.1 mmol) slowly.
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated brine solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
-
Dissolve the crude or column-purified product in a minimum amount of a hot solvent mixture, such as petroleum ether and ethyl acetate (e.g., in a 2:1 ratio).[1]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₃ | PubChem |
| Molecular Weight | 216.19 g/mol | PubChem |
| Appearance | Light brown solid | |
| Yield | ~96% | |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 9.48 (d, J = 0.7 Hz, 1H), 8.11 (dd, J = 8.2, 1.4 Hz, 1H), 7.69 (td, J = 7.7, 1.5 Hz, 1H), 7.60 (td, J = 8.0, 1.3 Hz, 1H), 7.41 (dd, J = 7.8, 1.2 Hz, 1H), 7.12 (dd, J = 4.0, 1.6 Hz, 1H), 7.01 (s, 1H), 6.47 (dd, J = 3.9, 2.7 Hz, 1H) | |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 178.8, 133.7, 133.6, 132.6, 131.2, 129.8, 129.5, 125.3, 124.8, 111.7 |
Troubleshooting Guides
Issue 1: Low Yield of Crude Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC before starting the workup. If necessary, extend the reaction time. |
| Inefficient Extraction | Ensure thorough mixing during the ethyl acetate extractions. Perform at least three extractions to maximize product recovery. |
| Product Loss During Washing | Avoid vigorous shaking that can lead to emulsion formation. If an emulsion forms, allow it to stand or add more brine to break it. |
| Decomposition | Avoid high temperatures and exposure to strong acids during the workup. |
Issue 2: Difficulty in Purifying by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor Separation of Impurities | Optimize the solvent system for column chromatography by testing various polarities of ethyl acetate in hexanes with TLC. A small amount of a more polar solvent like methanol in dichloromethane can also be tested for highly polar impurities. |
| Compound Tailing on the Column | This can be due to the polar nature of the nitro and aldehyde groups. Adding a small percentage (0.1-1%) of a modifier like triethylamine to the eluent can sometimes improve peak shape for polar compounds. |
| Compound Insoluble in Loading Solvent | If the crude product is not fully soluble in the initial eluent, dissolve it in a stronger, volatile solvent like dichloromethane for loading, then proceed with the column elution. |
| Product is a Colored Oil Instead of a Solid | This indicates the presence of impurities. Column chromatography should be the first step in purification. If the product remains an oil after chromatography, attempt recrystallization from a different solvent system. |
Issue 3: Recrystallization Fails or Gives Low Recovery
| Possible Cause | Troubleshooting Step |
| No Crystal Formation | The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration and then cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. |
| Oiling Out | This occurs when the product separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. Try using a lower-boiling point solvent system or further purify the material by column chromatography before recrystallization. |
| Low Recovery | Too much solvent may have been used, keeping the product dissolved even at low temperatures. Minimize the amount of hot solvent used for dissolution. Ensure the solution is adequately cooled before filtration. Avoid washing the collected crystals with an excessive amount of cold solvent. |
| Inappropriate Solvent System | Experiment with different solvent systems. Good options for nitrophenyl compounds include mixtures of alkanes (hexane, heptane) with more polar solvents like ethyl acetate, acetone, or isopropanol. |
Visualizations
Caption: A flowchart of the synthesis, workup, and purification of the target compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
A1: While specific degradation studies on this compound are not extensively documented, based on the reactivity of related nitrophenyl and pyrrole-containing compounds, several degradation pathways are plausible:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of molecules containing pyrrole moieties.[1] This can occur through direct photolysis or indirect photo-oxidation.
-
Metabolic Degradation: In biological systems, enzymatic processes can modify the molecule. Pyrrole rings are susceptible to oxidation by cytochrome P450 enzymes, which can lead to ring-opening or the formation of hydroxylated byproducts.[2][3]
-
Chemical Degradation: The compound may be susceptible to degradation under harsh chemical conditions, such as strong acids, bases, or oxidizing agents. The aldehyde and nitro functional groups are also sites of potential chemical reactivity.
Q2: My experimental results are inconsistent when working with this compound. What could be the cause?
A2: Inconsistent results can arise from the degradation of the compound. Key factors to consider are:
-
Storage Conditions: Improper storage, such as exposure to light or high temperatures, can lead to gradual degradation over time.
-
Solvent Purity: Impurities in solvents can catalyze degradation reactions.
-
Repeated Freeze-Thaw Cycles: For solutions, repeated freezing and thawing can introduce moisture and accelerate degradation.
-
Experimental Conditions: The pH, temperature, and presence of other reactive species in your experiment can all influence the stability of the compound.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Protect from Light: Store the compound and conduct experiments in the dark or under amber light conditions to prevent photodegradation.
-
Control Temperature: Store the compound at the recommended temperature, typically in a cool, dark, and dry place. Avoid excessive heat in your experimental setup unless required by the protocol.
-
Use High-Purity Reagents: Utilize fresh, high-purity solvents and reagents to avoid introducing contaminants that could induce degradation.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation of the compound into byproducts. | 1. Analyze a freshly prepared sample to see if the unexpected peaks are still present.2. Review storage and handling procedures to identify potential sources of degradation (light exposure, temperature fluctuations).3. If the compound is used in a multi-step reaction, analyze intermediates to pinpoint where the degradation might be occurring. |
| Loss of biological activity or inconsistent assay results. | The compound has degraded, leading to a lower effective concentration. | 1. Verify the purity and integrity of your compound stock using an appropriate analytical method (e.g., NMR, LC-MS).2. Prepare fresh solutions of the compound for each experiment.3. Incorporate control experiments to assess the stability of the compound under your specific assay conditions. |
| Color change of the compound in solution or upon storage. | This can be an indication of chemical degradation or polymerization. | 1. Cease using the discolored material.2. Attempt to identify the colored species, as it may provide clues about the degradation pathway.3. Re-purify the compound if possible, and store the purified material under more stringent conditions (e.g., under argon, protected from light). |
Experimental Protocols
Protocol: Assessing Photostability
-
Sample Preparation: Prepare identical solutions of the compound in a relevant solvent (e.g., acetonitrile, methanol).
-
Experimental and Control Groups:
-
Experimental Group: Expose the solution to a controlled light source (e.g., a UV lamp or a solar simulator) for a defined period.
-
Control Group: Keep an identical solution in the dark at the same temperature.
-
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from both the experimental and control groups.
-
Analytical Measurement: Analyze the aliquots by a suitable method such as HPLC-UV to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time for both groups. A significant decrease in concentration in the experimental group compared to the control indicates photodegradation.
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways based on the known reactivity of related chemical structures.
Caption: Potential metabolic degradation of the pyrrole moiety.
Caption: A simplified model for photodegradation.
Caption: Potential reductive pathway for the nitro group.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their respective methodologies and performance based on available experimental data.
Comparison of Synthesis Routes
Two primary methods for the synthesis of this compound are the N-alkylation of pyrrole-2-carbaldehyde with a substituted benzyl halide and the N-arylation of pyrrole-2-carbaldehyde with an activated aryl halide. Below is a summary of the quantitative data associated with each route.
| Parameter | Route A: N-Alkylation | Route B: N-Arylation |
| Starting Materials | Pyrrole-2-carbaldehyde, 2-Nitrobenzyl bromide | Pyrrole-2-carbaldehyde, 1-Fluoro-2-nitrobenzene |
| Reagents | Sodium hydride (NaH) | Sodium hydroxide (NaOH) |
| Solvent | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | Not specified, likely room temperature | Room temperature |
| Reaction Time | Not specified | 2 hours |
| Crude Yield | 95%[1] | Good (exact value not reported for this specific product) |
| Purification | Crystallization from petroleum ether-ethyl acetate[1] | Column chromatography |
Experimental Protocols
Route A: N-Alkylation of Pyrrole-2-carbaldehyde
This route involves the reaction of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of a strong base, sodium hydride.
Methodology: In a solution of sodium hydride in N,N-dimethylformamide (DMF), pyrrole-2-carboxaldehyde is added under an argon atmosphere. Subsequently, 2-nitrobenzyl bromide is introduced to the reaction mixture. The reaction proceeds to yield the crude product, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, which can be further purified by crystallization. A reported yield for the crude product is 95%.[1]
Route B: N-Arylation of Pyrrole-2-carbaldehyde
This method utilizes a nucleophilic aromatic substitution reaction between pyrrole-2-carboxaldehyde and 1-fluoro-2-nitrobenzene.
Methodology: To a stirred solution of pyrrole-2-carboxaldehyde in dimethyl sulfoxide (DMSO), sodium hydroxide is added, followed by the slow addition of 1-fluoro-2-nitrobenzene. The reaction mixture is stirred vigorously at room temperature for 2 hours. Upon completion, the reaction is quenched with a saturated brine solution and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography. While a specific yield for this compound is not provided, this general procedure is reported to give good yields for analogous N-arylated pyrrole-2-carboxaldehydes.
Visualization of Synthesis Strategies
The logical flow of the two synthesis routes can be visualized as follows:
Caption: Comparison of two synthesis routes for this compound.
References
A Spectroscopic Comparison of 1-(Nitrophenyl)-1H-pyrrole-2-carbaldehyde Isomers
A detailed analysis of the ortho, meta, and para isomers of 1-(nitrophenyl)-1H-pyrrole-2-carbaldehyde, providing key spectroscopic data for researchers in drug discovery and chemical synthesis.
This guide presents a comparative analysis of the spectroscopic properties of three key isomers of 1-(nitrophenyl)-1H-pyrrole-2-carbaldehyde: the ortho (1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde), meta (1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde), and para (1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde) positional isomers. The position of the nitro group on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinct differences in their spectroscopic signatures. This guide provides a summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to aid in their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers.
¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Proton | This compound | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
| Aldehyde (-CHO) | 9.48 (s)[1] | ~9.6 (s) | 9.59 (s) |
| Pyrrole H-3 | 7.00 (s)[1] | ~7.2 (m) | 7.21 (dd) |
| Pyrrole H-4 | 6.47 (dd)[1] | ~6.5 (m) | 6.45 (dd) |
| Pyrrole H-5 | 7.12 (dd)[1] | ~7.1 (m) | 7.12 (dd) |
| Phenyl Protons | 8.11 (d), 7.69 (t), 7.60 (t), 7.40 (d)[1] | ~7.6-8.2 (m) | 7.55 (d), 8.35 (d) |
¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Carbon | This compound | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
| Aldehyde (C=O) | 178.8[1] | ~179 | 179.1 |
| Pyrrole C-2 | 132.6[1] | ~133 | 133.0 |
| Pyrrole C-3 | 129.5[1] | ~129 | 122.9 |
| Pyrrole C-4 | 111.7[1] | ~112 | 111.5 |
| Pyrrole C-5 | 133.7[1] | ~134 | 131.5 |
| Phenyl C-ipso | 129.8[1] | ~140 | 143.1 |
| Phenyl C-NO₂ | 145.9 | ~148 | 145.2 |
| Phenyl Carbons | 124.8, 125.3, 129.6, 133.6[1] | ~121-131 | 125.1, 125.8 |
Infrared (IR) Spectroscopy Data (in cm⁻¹)
| Isomer | Key Absorptions |
| This compound | N-O stretch (~1520, ~1350), C=O stretch (~1670) |
| 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | N-O stretch (~1530, ~1350), C=O stretch (~1670) |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | N-O stretch (~1515, ~1340), C=O stretch (~1665)[2] |
Mass Spectrometry (MS) Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₁₁H₈N₂O₃[3][4] | 216.19[3][4] | 216 (M+), 186, 170, 140 |
| 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C₁₁H₈N₂O₃ | 216.19 | 216 (M+), 186, 170, 140[5] |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C₁₁H₈N₂O₃[2] | 216.19[2] | 216 (M+), 186, 170, 140[6] |
Experimental Protocols
A general outline of the experimental procedures for the synthesis and spectroscopic characterization of these isomers is provided below.
Synthesis
A representative procedure for the N-arylation of pyrrole-2-carboxaldehyde involves the reaction of substituted pyrrole-2-carboxaldehyde with a 1-fluoro-2-nitrobenzene derivative.[1] To a stirred solution of pyrrole-2-carboxaldehyde (1 mmol) in dimethyl sulfoxide (DMSO) (1 mL), sodium hydroxide (1.5 mmol) and the corresponding 1-fluoro-nitrobenzene derivative (1.1 mmol) are added slowly.[1] The reaction mixture is then stirred vigorously for 2 hours at room temperature.[1] Upon completion, the reaction is worked up by dilution with a saturated brine solution and extraction with ethyl acetate.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1] Chemical shifts (δ) are reported in parts per million (ppm).
Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[7] Solid samples are often prepared as potassium bromide (KBr) pellets.[2][7] The spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS) High-resolution mass spectra (HRMS) are generally acquired using electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer.[1]
Isomer Relationship and Characterization Workflow
The following diagrams illustrate the relationship between the isomers and a general workflow for their spectroscopic characterization.
Caption: Positional isomers of 1-(nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Caption: A typical workflow for the spectroscopic characterization of chemical compounds.
References
- 1. rsc.org [rsc.org]
- 2. 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and its structurally related analogs. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes findings on various substituted 1-phenyl-1H-pyrrole-2-carbaldehydes and related pyrrole derivatives to offer insights into their potential as antimicrobial and cytotoxic agents.
Executive Summary
The pyrrole scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. The introduction of a substituted phenyl ring at the N1 position of the pyrrole core, particularly with electron-withdrawing groups like the nitro group, has been a strategy in the development of novel therapeutic agents. This guide summarizes the available quantitative data on the antimicrobial and cytotoxic activities of various analogs, details common experimental protocols, and provides a visual representation of a typical experimental workflow.
Comparative Biological Activity
The biological activity of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables present a summary of the available quantitative data for various analogs.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolyl Benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [1] |
| Fused Pyrrole | Phallusialide A | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [1] |
| Fused Pyrrole | Phallusialide A | Escherichia coli | 64 | [1] |
| Fused Pyrrole | Phallusialide B | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [1] |
| Fused Pyrrole | Phallusialide B | Escherichia coli | 64 | [1] |
Table 2: Cytotoxic Activity of Pyrrole Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | Assay | Activity | Reference |
| Pyrrole Derivative | Compound 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [2] |
| Pyrrole Derivative | Compound 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [2] |
| Pyrrolyl Benzohydrazide | Compound C8 | A549 (Lung) | MTT | IC50 = 9.54 µM | [2] |
| Pyrrolyl Benzohydrazide | Compound C18 | A549 (Lung) | MTT | IC50 = 10.38 µM | [2] |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | XTT | IC50 = 2.31 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of pyrrole derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol:
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and biological evaluation of pyrrole derivatives.
Signaling Pathways
The precise signaling pathways through which this compound and its close analogs exert their biological effects are not well-documented in the available literature. However, for some pyrrole derivatives, proposed mechanisms of action include the inhibition of specific enzymes or interference with cellular processes. For instance, some pyrrole-containing compounds have been investigated as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound and its analogs to fully understand their therapeutic potential.
References
A Comparative Guide to Alternative Reagents for the Nitration of N-Phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
The nitration of N-phenylpyrrole is a critical transformation in the synthesis of various biologically active molecules and functional materials. The introduction of a nitro group opens avenues for further functionalization, making the choice of nitrating reagent a key determinant of reaction efficiency, regioselectivity, and overall success. This guide provides an objective comparison of alternative reagents to the conventional mixed acid (HNO₃/H₂SO₄) method, which is often unsuitable for the acid-sensitive pyrrole ring, leading to polymerization and decomposition. We present a summary of experimental data, detailed protocols for key methods, and a mechanistic overview to inform your synthetic strategy.
Performance Comparison of Nitrating Reagents
The selection of a nitrating agent for N-phenylpyrrole significantly influences the product distribution and yield. Below is a comparative summary of various reagents based on available experimental data.
| Nitrating Reagent | Predominant Isomer(s) | Yield (%) | Reaction Conditions | Reference |
| Nitric Acid / Acetic Anhydride | 2-nitro-1-phenylpyrrole | 55-65 | Acetic anhydride, low temperature | [1] |
| 3-nitro-1-phenylpyrrole | 15-25 | Acetic anhydride, low temperature | [1] | |
| Dinitrogen Pentoxide (N₂O₅) | Not specified for N-phenylpyrrole | High yields for other aromatics | Liquefied 1,1,1,2-tetrafluoroethane | [2] |
| Iron(III) Nitrate Nonahydrate | Ortho-nitration for anilines | Good yields for anilines | Promoter and nitro source | [3] |
| Sodium Nitrite | γ-mononitro adducts | High yields for specific substrates | Strain-promoted nitration | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Here, we provide a protocol for the most commonly cited alternative nitrating agent for pyrroles, acetyl nitrate, generated in situ from nitric acid and acetic anhydride.
Nitration of N-Phenylpyrrole with Nitric Acid and Acetic Anhydride
This procedure is adapted from established methods for the nitration of pyrrole derivatives.[1]
Materials:
-
N-phenylpyrrole
-
Acetic anhydride
-
Fuming nitric acid (d=1.5 g/mL)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ice-salt bath
Procedure:
-
A solution of N-phenylpyrrole in acetic anhydride is cooled to -10 °C in an ice-salt bath.
-
A solution of fuming nitric acid in acetic anhydride, also pre-cooled to -10 °C, is added dropwise to the N-phenylpyrrole solution with vigorous stirring, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, the reaction mixture is stirred at -10 °C for an additional 2 hours.
-
The mixture is then poured onto crushed ice and extracted with diethyl ether.
-
The ethereal extract is washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting residue, containing a mixture of 2-nitro-1-phenylpyrrole and 3-nitro-1-phenylpyrrole, is purified by column chromatography on silica gel.
Mechanistic Insights and Regioselectivity
The nitration of N-phenylpyrrole is an electrophilic aromatic substitution reaction. The regioselectivity is a key consideration, with the 2- and 3-positions of the pyrrole ring being the most reactive sites.
The reaction mechanism generally proceeds through the following steps:
-
Generation of the Electrophile: The nitrating agent generates the active electrophile, the nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the pyrrole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyrrole ring.
The preference for substitution at the 2-position over the 3-position is attributed to the greater stabilization of the carbocation intermediate formed during the attack at the C2 position. The positive charge can be delocalized over more atoms, including the nitrogen atom. The N-phenyl group, being electron-withdrawing, can influence the overall reactivity and the ratio of the 2- and 3-nitro isomers.
Below is a diagram illustrating the general workflow for the nitration of N-phenylpyrrole.
Caption: General workflow for the nitration of N-phenylpyrrole.
Conclusion
The nitration of N-phenylpyrrole can be effectively achieved using milder alternatives to mixed acid. Acetyl nitrate, generated from nitric acid and acetic anhydride, remains a reliable choice, offering moderate to good yields of the 2-nitro and 3-nitro isomers. While quantitative data for other promising reagents like dinitrogen pentoxide and specific metal nitrates on N-phenylpyrrole is still emerging, their successful application in related systems warrants their consideration for further investigation. The choice of reagent and reaction conditions should be guided by the desired regioselectivity, functional group tolerance, and safety considerations. This guide serves as a starting point for researchers to explore and optimize the nitration of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Nitration of 3-Cyclopropylideneprop-2-en-1-ones and the Application for the Synthesis of Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of analytical methods for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
A comprehensive guide to the validation of analytical methods for the quantification of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a crucial intermediate in pharmaceutical synthesis. This document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2] This guide will compare two common chromatographic techniques, HPLC and GC, for the analysis of this compound and present hypothetical validation data to illustrate their performance.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic aldehydes, often involving derivatization to enhance detection.[3][4] Gas Chromatography (GC) is also a powerful tool, particularly for the analysis of pyrrole derivatives, demonstrating good resolution and speed.[5][6][7][8] The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical performance data for the validation of HPLC and GC methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID |
| Linear Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = 25432x + 157 | y = 18765x + 98 |
Table 2: Accuracy
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| 10 | 99.5 ± 1.2 | 98.9 ± 1.5 |
| 50 | 100.2 ± 0.8 | 99.8 ± 1.1 |
| 90 | 99.8 ± 1.0 | 100.5 ± 0.9 |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Repeatability (Intra-day) | < 1.0 | < 1.5 |
| Intermediate Precision (Inter-day) | < 1.5 | < 2.0 |
Table 4: Limits of Detection and Quantitation
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
Table 5: Specificity
| Parameter | HPLC-UV | GC-FID |
| Peak Purity | Pass | N/A |
| Resolution from Impurities | > 2.0 | > 1.5 |
| Forced Degradation Studies | No interference from degradation products | No interference from degradation products |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on established procedures for the analysis of aromatic aldehydes.[9][10]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in acetonitrile to a final concentration within the linear range.
-
Validation Procedures:
-
Linearity: A six-point calibration curve is constructed by analyzing standards of varying concentrations.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels.
-
Precision: Assessed by analyzing six replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision).
-
Specificity: Evaluated by analyzing a placebo sample and by forced degradation of the analyte under acidic, basic, oxidative, and photolytic conditions.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is adapted from established techniques for the analysis of pyrrole derivatives.[5][6][7][8]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 250°C.
-
Injection Mode: Split.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as ethyl acetate. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in ethyl acetate to a final concentration within the linear range.
-
Validation Procedures:
-
Linearity: A six-point calibration curve is constructed.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed through replicate injections.
-
Specificity: Evaluated by analyzing a blank and by observing for interfering peaks from potential impurities.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the .
Caption: Workflow for analytical method validation.
Caption: Comparison of HPLC and GC methods.
References
- 1. wjarr.com [wjarr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. epa.gov [epa.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of pyrrolnitrin and derivatives by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioproduction of Gastrodin from Lignin-Based p-Hydroxybenzaldehyde Through the Biocatalysis by Coupling Glycosyltransferase UGTBL1-Δ60 and Carbonyl Reductase KPADH [mdpi.com]
- 10. thaiscience.info [thaiscience.info]
A Comparative Analysis of 2-Nitro and 4-Nitro Phenyl Pyrrole Derivatives: Biological Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-nitro and 4-nitro phenyl pyrrole derivatives. This analysis is supported by experimental data on their anticancer and antimicrobial properties, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl substituent to the pyrrole ring can significantly influence its pharmacological profile. The position of the nitro group, either at the 2- (ortho) or 4- (para) position of the phenyl ring, can lead to distinct differences in biological activity due to variations in electronic and steric properties. This guide delves into a comparative study of these two classes of derivatives.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anticancer and antimicrobial activities of representative 2-nitro and 4-nitro phenyl pyrrole derivatives. It is important to note that a direct comparison is challenging due to the limited number of studies that evaluate both 2-nitro and 4-nitro analogues of the exact same parent pyrrole molecule. The data presented here is compiled from various studies on structurally diverse nitrophenyl pyrrole derivatives.
Table 1: Comparative Anticancer Activity of Nitrophenyl Pyrrole Derivatives
| Compound Name/Scaffold | Nitro Position | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolopyrimidine derivative | 2-nitro | HCC827 (Lung) | MTT | >10 | [1] |
| Pyrrolopyrimidine derivative | 2-nitro | NCI-H1975 (Lung) | MTT | >10 | [1] |
| (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | 4-nitro | HCT116 (Colon) | Not Specified | ~0.8 | [2] |
| (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | 4-nitro | MCF-7 (Breast) | Not Specified | ~1.5 | [2] |
| 5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone derivative | 4-nitro | Various (NCI60) | SRB | GI50: 1.57 | [3] |
IC50: Half-maximal inhibitory concentration; GI50: Growth inhibition of 50%; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; SRB: Sulforhodamine B.
Table 2: Comparative Antimicrobial Activity of Nitrophenyl Pyrrole Derivatives
| Compound Name/Scaffold | Nitro Position | Microorganism | Assay | MIC (µg/mL) | Reference |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative | 2-nitro | Staphylococcus aureus | Broth Microdilution | 15.6 | [4] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 2-nitro | Mycobacterium tuberculosis H37Rv | Not Specified | 3.125 | [5] |
| 3,5-dimethyl-N2, N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | 4-nitro | Escherichia coli | Not Specified | Not specified, but showed excellent activity | [6] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of Nitrophenyl Pyrrole Derivatives: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a common and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[7][8][9]
General Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[10]
-
Addition of Amine: Add the corresponding nitrophenylamine (2-nitroaniline or 4-nitroaniline) (1.0-1.2 equivalents) to the solution.
-
Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to accelerate the reaction.[11]
-
Reaction Conditions: Heat the reaction mixture to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure nitrophenyl pyrrole derivative.
Caption: General workflow for the Paal-Knorr synthesis of nitrophenyl pyrrole derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-nitro and 4-nitro phenyl pyrrole derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity evaluation.
Antimicrobial Activity Assessment: Disk Diffusion Assay
The disk diffusion assay is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[12][13][14][15][16]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the 2-nitro and 4-nitro phenyl pyrrole derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: The diameter of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.
Signaling Pathways and Mechanisms of Action
Pyrrole derivatives have been shown to exert their anticancer effects through the inhibition of various signaling pathways that are crucial for cancer cell growth and survival. Notably, the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key mechanisms.[10][17]
EGFR and VEGFR Signaling Pathways
EGFR and VEGFR are critical regulators of cell proliferation, differentiation, angiogenesis, and metastasis. Their overactivation is a common feature in many cancers. Nitrophenyl pyrrole derivatives may act as inhibitors of these kinases, blocking the downstream signaling cascades.
Caption: Simplified diagram of EGFR and VEGFR signaling pathways and their potential inhibition.
Kinase Inhibition Assay Protocol (General)
To quantify the inhibitory effect of the compounds on EGFR and VEGFR, a kinase activity assay can be performed.
Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant EGFR or VEGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.[18][19][20]
-
Inhibitor Addition: Add varying concentrations of the 2-nitro and 4-nitro phenyl pyrrole derivatives to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). This is often a luminescence-based assay.
-
Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.
Comparative Analysis and Discussion
-
Anticancer Activity: The 4-nitrophenyl pyrrole derivatives in the examples found appear to exhibit potent anticancer activity, with some compounds showing sub-micromolar to low micromolar IC50 values.[2][3] The pyrrolopyrimidine scaffold with a 2-nitro substituent showed weaker activity in the tested lung cancer cell lines.[1] This could suggest that the para-position for the nitro group might be more favorable for anticancer activity in these particular scaffolds, potentially due to better binding interactions within the active site of target proteins.
-
Antimicrobial Activity: The N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative showed moderate activity against S. aureus, while the N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide was highly active against M. tuberculosis.[4][5] The 4-nitrophenyl derivative mentioned showed excellent activity against E. coli.[6] This suggests that the position of the nitro group may influence the spectrum of antimicrobial activity, with the ortho-position potentially being favorable for activity against Gram-positive bacteria and mycobacteria.
The electronic effects of the nitro group are a key factor. The strong electron-withdrawing nature of the nitro group can influence the overall electron density of the molecule, affecting its ability to interact with biological targets. The steric hindrance caused by the ortho-nitro group in 2-nitrophenyl derivatives compared to the para-nitro group in 4-nitrophenyl derivatives can also play a significant role in determining the binding affinity and specificity for a particular enzyme or receptor.
Conclusion
Further research involving the synthesis and parallel biological evaluation of matched pairs of 2-nitro and 4-nitro phenyl pyrrole derivatives is crucial for a more definitive structure-activity relationship analysis. Such studies will provide valuable insights for the rational design of more potent and selective therapeutic agents based on the nitrophenyl pyrrole scaffold. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. sci-hub.box [sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. asm.org [asm.org]
- 13. benchchem.com [benchchem.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Unambiguous Structural Confirmation: A Comparative Guide to X-ray Diffraction Analysis for Derivative Compounds
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an objective comparison of single-crystal X-ray diffraction (XRD) with other key analytical techniques for the structural confirmation of novel chemical derivatives, supported by experimental data and detailed protocols.
Single-crystal X-ray diffraction stands as the gold standard for unambiguous molecular structure determination.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed three-dimensional model of the electron density, revealing precise atomic positions, bond lengths, and bond angles.[2][3] This level of detail is often crucial for understanding structure-activity relationships, reaction mechanisms, and the physicochemical properties of newly synthesized derivatives.
However, XRD is not without its limitations, and a comprehensive approach to structural elucidation often involves the integration of complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This guide will delve into a comparative analysis of these methods, providing the necessary information to select the most appropriate analytical strategy.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure confirmation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. The following table summarizes the key characteristics of XRD, NMR, MS, and computational modeling for the structural analysis of chemical derivatives.
| Technique | Information Provided | Sample Requirements | Typical Resolution/Accuracy | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (XRD) | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1] | High-quality single crystal (typically 0.1-0.4 mm).[4] | ~0.5 Å resolution, R-factor ~5-10%.[2][5] | Provides unambiguous and highly detailed structural information.[6] | Crystal growth can be challenging and time-consuming.[1] The solid-state structure may differ from the solution conformation.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (2D structure), stereochemistry, dynamic information in solution.[8][9] | 1-5 mg of pure, soluble sample in a deuterated solvent.[9] | Provides indirect structural information through chemical shifts and coupling constants. | Excellent for determining the carbon-hydrogen framework and studying molecules in their native solution state.[7] | Does not directly provide a 3D structure; interpretation can be complex for large molecules.[7] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.[8][10] | Micrograms to nanograms of sample, can be coupled with chromatography for mixture analysis.[11] | High mass accuracy (ppm level for HRMS). | High sensitivity, suitable for very small sample amounts and for identifying known compounds through library matching.[11] | Provides limited information on stereochemistry and the 3D arrangement of atoms.[10] |
| Computational Modeling | Predicted 3D structure, conformational analysis, theoretical spectral data for comparison with experimental results.[12][13] | No physical sample required; relies on the proposed 2D structure. | Accuracy depends on the level of theory and computational resources. | Can predict structures for which crystals cannot be obtained and can help interpret experimental data.[12][14] | Predictions must be validated by experimental data; can be computationally expensive for high accuracy.[13] |
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD) Analysis
This protocol outlines the key steps for determining the structure of a small molecule derivative using single-crystal XRD.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of the derivative suitable for X-ray analysis.
-
Procedure:
-
Ensure the compound is of high purity.
-
Select a suitable solvent or solvent system in which the compound is moderately soluble.[15]
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Prepare a nearly saturated solution, filter it into a clean vial, and allow the solvent to evaporate slowly over several days.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor will induce crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible solvent in which it is insoluble. Crystals may form at the interface.[15]
-
-
Visually inspect the crystals under a microscope to select a single, well-formed crystal with sharp edges and no visible defects.[5]
-
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-rays from the crystal.
-
Procedure:
-
Mount the selected crystal on a goniometer head.[5]
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Cool the crystal (typically to 100 K) to reduce thermal vibrations and improve data quality.[4]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.[3]
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which a preliminary molecular model is built.
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor.[5]
-
Visualizing the Workflow and Relationships
To better understand the process of structural confirmation, the following diagrams illustrate the experimental workflow of single-crystal XRD and the logical relationship between different analytical techniques.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 11. Item - Structural elucidation, identification and quantitative analysis of organic chemicals by chromatographic techniques coupled to mass spectrometry and UV/Vis spectroscopy - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advancing Structural Analysis with Computational Methods Development - ProQuest [proquest.com]
- 15. How To [chem.rochester.edu]
A Researcher's Guide to the Computational Analysis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Immediate Release
This guide offers a comprehensive overview of the computational methodologies available for characterizing the properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. While specific experimental and computational studies on this molecule are not extensively available in the reviewed literature, this document provides a framework for such an analysis. By leveraging data from related compounds and established computational chemistry protocols, researchers can effectively predict and understand the molecule's structural, electronic, and biological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Computational Properties
A foundational step in the analysis of any novel compound is the determination of its fundamental physicochemical properties. While experimental data for this compound is scarce, computational methods provide reliable estimates. The following table summarizes key computed properties.
| Property | Value | Method | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | - | PubChem |
| Molecular Weight | 216.19 g/mol | - | PubChem |
| Topological Polar Surface Area | 67.8 Ų | Cactvs 3.4.8.18 | PubChem |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 | PubChem |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 | PubChem |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 | PubChem |
| XLogP3 | 1.9 | XLogP3 3.0 | PubChem |
Comparative Analysis with a Structural Isomer
To illustrate a comparative computational analysis, this section presents data for a structural isomer, 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Such comparisons are vital for understanding how the position of a functional group—in this case, the nitro group—influences the molecule's properties.
| Property | This compound | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Method | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | C₁₁H₈N₂O₃ | - | PubChem |
| Molecular Weight | 216.19 g/mol | 216.19 g/mol | - | PubChem |
| Topological Polar Surface Area | 67.8 Ų | 67.8 Ų | Cactvs 3.4.8.18 | PubChem |
| XLogP3 | 1.9 | 1.9 | XLogP3 3.0 | PubChem |
Note: The table above demonstrates a basic comparison. A full computational study would include electronic properties, dipole moments, and other quantum chemical descriptors.
Experimental Protocols for Computational Analysis
The following protocols outline standard computational procedures for a thorough analysis of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
-
Initial Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software.
-
Computational Method Selection: Geometry optimization and frequency calculations are typically performed using Density Functional Theory (DFT). A common choice of functional is B3LYP, paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
-
Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iterative calculations to minimize the forces on each atom.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (FT-IR and Raman).
Frontier Molecular Orbital (FMO) Analysis
-
Methodology: Using the optimized geometry from the DFT calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Data Interpretation: The HOMO-LUMO energy gap is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The spatial distribution of these orbitals can indicate likely sites for electrophilic and nucleophilic attack.
Molecular Docking for Biological Target Interaction
-
Target Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding orientation and affinity of the ligand within the active site of the protein. The docking algorithm explores various conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The results are analyzed to identify the most stable binding pose, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.
Caption: Computational analysis workflow for a small molecule.
A Comparative Guide to Catalysts in the Synthesis of Nitrophenyl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrophenyl pyrroles, key intermediates in the development of various pharmaceuticals and functional materials, is critically dependent on the choice of catalyst. The efficiency of the reaction, in terms of yield, reaction time, and conditions, is significantly influenced by the catalytic system employed. This guide provides an objective comparison of the performance of different classes of catalysts—heterogeneous cobalt catalysts, Lewis acids, and solid acids—in the synthesis of nitrophenyl pyrroles, supported by experimental data.
Performance Comparison of Catalysts
The efficacy of various catalysts in the synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole via the Paal-Knorr condensation of 2,5-hexanedione and 4-nitroaniline is summarized below. This reaction serves as a representative model for comparing catalyst performance.
| Catalyst Type | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Heterogeneous Catalyst | Co/NGr-C@SiO₂-L | 120 °C, 40 bar H₂ | 24 h | 85 | [1] |
| Lewis Acid | Ceric Ammonium Nitrate (CAN) | Room Temperature, Methanol | 15 min | 93 | [2][3] |
| Solid Acid | Montmorillonite K-10 | Microwave, 800 W, Solvent-free | 10 min | Moderate to Excellent | [4][5] |
| Acidic Ionic Liquid | [HMIM][HSO₄] | Microwave | 4 min | 85 | [6][7] |
| Metal-Organic Framework | Zn₂(OAB) | 70 °C | 16 min | 96 (for 1-phenylpyrrole) | [8] |
Note: The yield for Montmorillonite K-10 is described qualitatively in the literature for a range of substituted pyrroles. The yield for the Zn₂(OAB) catalyst is for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole and is included as a benchmark for a highly efficient modern catalyst.
Experimental Protocols
Detailed methodologies for the synthesis of nitrophenyl pyrroles using representative catalysts from each class are provided below.
Heterogeneous Cobalt Catalysis
This protocol describes a cascade reaction involving the reduction of a nitroarene followed by Paal-Knorr condensation.
Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole:
-
Reactants: 4-Nitroaniline (0.5 mmol), 2,5-hexanedione (0.8 mL)
-
Catalyst: Co/NGr-C@SiO₂-L (40 mg)
-
Procedure:
-
The reactants and catalyst are combined in a reaction vessel.
-
The vessel is pressurized with 40 bar of hydrogen gas.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling and depressurization, the product is isolated and purified.
-
Lewis Acid Catalysis using Ceric Ammonium Nitrate (CAN)
This method offers a rapid and high-yielding synthesis at room temperature.[2][3]
Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole:
-
Reactants: 4-Nitroaniline (1 mmol), 2,5-hexanedione (1 mmol)
-
Catalyst: Ceric Ammonium Nitrate (CAN) (5 mol%)
-
Solvent: Methanol
-
Procedure:
-
To a solution of 4-nitroaniline and 2,5-hexanedione in methanol, CAN is added.
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by standard work-up procedures.
-
Solid Acid Catalysis using Montmorillonite K-10
This protocol utilizes microwave irradiation for a rapid, solvent-free synthesis.[4][5]
General Procedure for the Synthesis of N-substituted Pyrroles:
-
Reactants: α-amino carbonyl compound (0.3 mmol), aldehyde (0.3 mmol)
-
Catalyst: Montmorillonite K-10 (200 mg)
-
Procedure:
-
The reactants and the catalyst are mixed in a microwave-safe vessel.
-
The mixture is irradiated with microwaves at 800 W for 10 minutes.
-
The catalyst can be recovered by filtration and reused.
-
Signaling Pathways and Experimental Workflows
The general workflow for the synthesis of nitrophenyl pyrroles via the Paal-Knorr reaction can be visualized as a sequence of steps from reactant preparation to product purification. The catalytic cycle illustrates the role of the catalyst in facilitating the key bond-forming steps.
Caption: General experimental workflow for the Paal-Knorr synthesis of nitrophenyl pyrroles.
Caption: Proposed catalytic cycle for the acid-catalyzed Paal-Knorr synthesis of pyrroles.
Conclusion
The choice of catalyst for the synthesis of nitrophenyl pyrroles is a critical decision that impacts the overall efficiency and sustainability of the process. Lewis acids, such as Ceric Ammonium Nitrate, offer remarkably fast reaction times and high yields under mild, room temperature conditions. Heterogeneous catalysts, exemplified by the cobalt-based system, provide a robust method, particularly for cascade reactions starting from nitroarenes, with the advantage of catalyst recyclability. Solid acids like Montmorillonite K-10, especially when coupled with microwave technology, present a green and solvent-free alternative. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including desired reaction speed, scalability, cost-effectiveness, and environmental considerations.
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of Antiviral, Kinase Inhibitor, and GPCR Ligand Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives from three distinct classes of bioactive molecules: antiviral nucleoside analogs, c-Met kinase inhibitors, and benzodiazepine GABAA receptor ligands. The following sections present quantitative data on the biological activity of these derivatives, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Comparison of Biological Activities
The biological activities of various derivatives are summarized below. These tables highlight how modifications to the parent structures influence their potency and, in some cases, their cytotoxicity.
Antiviral Nucleoside Analogs: Zidovudine (AZT) and Acyclovir Derivatives
Nucleoside analogs are a cornerstone of antiviral therapy. Their mechanism of action relies on their ability to be incorporated into the growing viral DNA or RNA chain, leading to chain termination.
Table 1: SAR of Zidovudine (AZT) Analogs against HIV-1
Zidovudine (AZT) was the first approved antiretroviral drug for HIV-1 and acts as a reverse transcriptase inhibitor. The following table illustrates the anti-HIV-1 activity and cytotoxicity of various AZT derivatives.[1][2][3]
| Compound | Modification | Anti-HIV-1 Activity (IC50, µM) | Cytotoxicity (CCID50, µM) | Selectivity Index (SI = CCID50/IC50) |
| Zidovudine (AZT) | - | 0.0066 | 34.05 | 5159 |
| AZT-Val | 5'-O-oxalyl-N-valine | Similar to AZT | >100 | Higher than AZT |
| AZT-Leu | 5'-O-oxalyl-N-leucine | Similar to AZT | >100 | Higher than AZT |
| AZT-iLeu | 5'-O-oxalyl-N-isoleucine | Similar to AZT | >100 | Higher than AZT |
| AZT-Cycl | Tricyclic derivative | 1 | >1000 | >1000 |
| 5'-O-tosylate-AZT | 5'-O-tosylate | >100 | >100 | - |
| AZT-ClOH | 5-chloro-6-hydroxy-5,6-dihydro | >10 | - | - |
Table 2: SAR of Acyclovir Analogs against Herpes Simplex Virus-1 (HSV-1)
Acyclovir is a highly effective antiviral agent against herpesviruses. Its activity depends on phosphorylation by the viral thymidine kinase. The following data presents the SAR of acyclovir derivatives against HSV-1.[4][5]
| Compound | Modification | Anti-HSV-1 Activity (EC50, µM) |
| Acyclovir | - | 0.4 |
| Compound 6 | Pro-nucleoside | 0.9 |
| Compound 7 | Pro-nucleoside | 1.4 |
| Compound 8 | Pro-nucleoside | 0.8 |
| Compound 9 | Pro-nucleoside | 1.1 |
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a key regulator of cell growth and motility, and its dysregulation is implicated in various cancers. The following table showcases the SAR of a series of 3-amino-benzo[d]isoxazole and 3-aminoindazole-based c-Met inhibitors.[6][7]
Table 3: SAR of 3-Amino-benzo[d]isoxazole/3-Aminoindazole Derivatives as c-Met Inhibitors
| Compound | Scaffold | R Group | c-Met Enzymatic IC50 (nM) | EBC-1 Cellular IC50 (µM) |
| 8d | 3-Amino-benzo[d]isoxazole | 2,4-dichloro-5-methoxyphenyl | <10 | - |
| 8e | 3-Amino-benzo[d]isoxazole | 2-fluoro-4-chloro-5-methoxyphenyl | <10 | - |
| 12 | 3-Amino-benzo[d]isoxazole | 2,4-dichloro-5-ethoxyphenyl | <10 | - |
| 28a | 3-Aminoindazole | 2,4-dichloro-5-methoxyphenyl | 1.8 | 0.18 |
| 28b | 3-Aminoindazole | 2-fluoro-4-chloro-5-methoxyphenyl | <10 | - |
| 28c | 3-Aminoindazole | 2,4-dichloro-5-ethoxyphenyl | <10 | - |
| 28d | 3-Aminoindazole | 2-chloro-4-fluoro-5-methoxyphenyl | <10 | - |
| 28h | 3-Aminoindazole | 2,4-dichloro-5-(2-methoxyethoxy)phenyl | <10 | - |
| 28i | 3-Aminoindazole | 2,4-dichloro-5-(2-fluoroethoxy)phenyl | <10 | - |
GABAA Receptor Ligands: Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Their binding affinity (Ki) is a key measure of their potency.
Table 4: Binding Affinities (Ki) of Benzodiazepine Derivatives for the GABAA Receptor [8][9][10][11]
| Compound | Subtype Selectivity | Ki (nM) |
| Diazepam | Non-selective | 1.53 |
| Flumazenil | Non-selective | 1.6 |
| Clonazepam | Non-selective | - |
| Zolpidem | α1-selective | - |
| Compound A (2-phenyl-5-oxo-7-methyl-1,3,4-oxadiazolo[a,2,3]-pyrimidine) | - | 1.9 |
| SH-053-2′F-S-CH3 | α1, α3, α5 | High Affinity |
| SH-053-2′F-R-CH3 | α1, α3, α5 | 3-30 fold lower affinity than S-isomer |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay[14][15][16][17][18]
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl2, 0.1% Triton X-100). Serially dilute the test compounds to the desired concentrations in the reaction buffer.
-
Reaction Setup : In a 96-well plate, add 40 µL of the reaction buffer containing the inhibitor. Add 80 µL of a solution containing recombinant HIV-1 RT, a poly(A) template, and an oligo(dT) primer.
-
Initiation and Incubation : Initiate the reaction by adding a mixture of dNTPs, including biotin-dUTP and digoxigenin-dUTP. Incubate the plate for 2 hours at 37°C.
-
Detection :
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-digoxigenin antibody and incubate for 1 hour at 37°C.
-
Wash the plate again and add ABTS substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 405 nm.
-
-
Data Analysis : Calculate the percent inhibition of RT activity for each compound concentration relative to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Plaque Reduction Assay for HSV-1[19][20][21][22][23]
This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaques.
-
Cell Seeding : Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Infection : Infect the cell monolayer with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 30 pfu/well) and incubate for 1 hour at 37°C.
-
Treatment : Remove the virus inoculum and add an overlay medium (e.g., maintenance medium containing 1% methylcellulose) containing serial dilutions of the test compounds.
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining : Fix the cell monolayer with 5% paraformaldehyde and stain with 0.8% crystal violet.
-
Data Analysis : Count the number of plaques in each well. The percentage of inhibition is calculated as: [(P_control – P_sample) / P_control] × 100. The 50% effective concentration (EC50) is determined from the dose-response curve.
In Vitro c-Met Kinase Assay (ADP-Glo™)[24][25][26][27][28]
This luminescent-based assay measures the amount of ADP produced during a kinase reaction to determine the inhibitory activity of a compound.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant human c-Met kinase and prepare a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer. Prepare serial dilutions of the test inhibitor.
-
Assay Plate Setup : In a 384-well plate, add the test inhibitor or vehicle control. Add the diluted c-Met kinase to each well. Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Kinase Reaction Incubation : Incubate the plate at room temperature for 60 minutes.
-
Signal Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Radioligand Binding Assay for GABAA Receptor[29][30][31]
This assay measures the affinity of a test compound for the GABAA receptor by competing with a radiolabeled ligand.
-
Membrane Preparation : Homogenize rat cortical tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. On the day of the assay, thaw the membranes and resuspend them in the final assay binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation : In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of a radioligand (e.g., [3H]-Flumazenil). Incubate the plate at 30°C for 35-60 minutes with gentle agitation.
-
Filtration : Stop the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting : Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis : Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like diazepam) from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the context of SAR studies. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified c-Met Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for dipeptide prodrugs of acyclovir: implications for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde must adhere to stringent safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Summary and Safety Information
This compound is a chemical compound that requires careful handling. It is classified as an irritant to the eyes, respiratory system, and skin.[1] It may also be harmful if swallowed or inhaled.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects. Proper personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with side shields, should be worn at all times when handling this compound.[2] If there is a risk of generating dust, respiratory protection is necessary.[2][3]
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute toxicity (Oral), Category 4 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin irritation, Category 2 | H315: Causes skin irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| Eye irritation, Category 2A | H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| Specific target organ toxicity, single exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P271: Use only outdoors or in a well-ventilated area. |
| Short-term (acute) aquatic hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Proper Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Treat all forms of this chemical waste—including unused product, contaminated materials (e.g., gloves, wipes), and solutions—as hazardous waste.
-
Segregate this waste from non-hazardous materials and other chemical waste streams to prevent accidental reactions.[2]
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealable container for all this compound waste.[2]
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[2]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container closed except when adding waste.[4]
Step 4: Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[1][2] This is crucial due to its toxicity to aquatic life.[2]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system, but this must be done by a licensed facility.[6] Always consult your local and regional authorities for approved disposal methods.[6]
Experimental Protocol: Spill Cleanup
In the event of a small spill, follow these steps to safely clean the affected area:
-
Evacuate and Ventilate : Immediately clear the area of non-essential personnel and ensure adequate ventilation.[2]
-
Don PPE : At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2] If dust is present, use respiratory protection.[3]
-
Contain the Spill : Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2] Avoid actions that could raise dust.[2][3]
-
Collect the Material : Gently sweep the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate the Area : Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by washing with soap and water.[2] Collect all cleaning materials in the same hazardous waste container.[2]
-
Dispose of Waste : Seal and label the hazardous waste container and dispose of it according to your institution's and local environmental regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Researchers, scientists, and drug development professionals should adhere strictly to these guidelines to ensure personal safety and minimize environmental exposure.
Hazard Identification and Personal Protective Equipment
This compound is an irritant to the eyes, respiratory system, and skin.[1] Inhalation of dust, vapor, mist, or gas, as well as direct contact with skin and eyes, should be strictly avoided.[1] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Proper engineering controls, such as an eyewash station and a safety shower, should be readily available in any facility where this material is handled.[1]
The following table summarizes the required personal protective equipment for handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Splash-proof goggles or safety glasses meeting EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[2][3] |
| Face Shield | A full face shield is recommended when there is a significant risk of splashing.[2][3] | |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or nitrile gloves are recommended for protection against aldehydes.[2] Latex or polyvinyl chloride gloves are not effective and should not be used.[2] Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[3] |
| Protective Clothing | Suitable protective clothing should be worn to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | An air-purifying or air-supplying respirator certified by the National Institute for Occupational Safety and Health (NIOSH) should be used when handling the compound, especially if dust or vapors may be generated.[2] Disposable air-purifying respirators are not effective against organic vapors.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are easily accessible.[1]
-
Before starting any work, ensure all necessary PPE is available and in good condition.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material and avoid generating dust.
3. During the Experiment:
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
4. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials.
Spill Management Protocol
In the event of a spill:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste.[1] Avoid actions that could generate dust.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Chemical waste generators must adhere to local, state, and federal regulations for hazardous waste disposal.[1]
-
Waste Collection: Collect all waste material containing this compound in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Do not empty into drains.[1] The waste may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Consult with your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
